(4-Bromothiophen-3-yl)methanol
Description
The exact mass of the compound (4-Bromothiophen-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Bromothiophen-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromothiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKBPMYJCDNVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355990 | |
| Record name | (4-bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70260-05-8 | |
| Record name | (4-bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromothiophen-3-yl)methanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromothiophen-3-yl)methanol (CAS 70260-05-8): A Key Building Block for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiophene Moiety
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and structural versatility.[1] Its presence in numerous FDA-approved drugs underscores its significance in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The sulfur atom within the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding affinity.[1] (4-Bromothiophen-3-yl)methanol, a key heterocyclic building block, offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures, leveraging the reactivity of both the bromine atom and the hydroxymethyl group for further functionalization.
This technical guide provides a comprehensive overview of (4-Bromothiophen-3-yl)methanol, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its application as a versatile intermediate in drug discovery, with a focus on its role in the synthesis of Rho-kinase (ROCK) inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Bromothiophen-3-yl)methanol is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 70260-05-8 | [3] |
| Molecular Formula | C₅H₅BrOS | [3] |
| Molecular Weight | 193.06 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 53-53.5 °C | [3] |
| Purity | Typically ≥97% | [3][4] |
| IUPAC Name | (4-bromothiophen-3-yl)methanol | [3] |
| InChI Key | MPKBPMYJCDNVEF-UHFFFAOYSA-N | [3] |
| SMILES | OCC1=CSC=C1Br | [2] |
| Storage | Store at room temperature | [3] |
Synthesis of (4-Bromothiophen-3-yl)methanol: A Step-by-Step Protocol
The synthesis of (4-Bromothiophen-3-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 4-bromo-3-thiophenecarboxaldehyde. The following protocol details a robust and reproducible method for this transformation using sodium borohydride, a mild and selective reducing agent.[5]
Reaction Scheme:
Caption: Reduction of 4-bromo-3-thiophenecarboxaldehyde.
Experimental Protocol:
Materials:
-
4-Bromo-3-thiophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)[5]
-
Methanol or Ethanol (reagent grade)[5]
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-thiophenecarboxaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6] The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield (4-Bromothiophen-3-yl)methanol as a solid.
Analytical and Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (4-Bromothiophen-3-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. The aromatic protons on the thiophene ring should appear as two doublets. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton will appear as a broad singlet. Expected chemical shifts (δ, ppm): ~7.3 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.7 (s, 2H, CH₂), ~1.8 (br s, 1H, OH).[7]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts (δ, ppm): ~140 (C), ~128 (CH), ~125 (CH), ~110 (C-Br), ~60 (CH₂OH).[4]
Infrared (IR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).[2]
Applications in Drug Discovery: A Versatile Intermediate
(4-Bromothiophen-3-yl)methanol serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents.[8] The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation.
Role in the Synthesis of Rho-Kinase (ROCK) Inhibitors
Rho-kinase (ROCK) inhibitors are a class of therapeutic agents being investigated for the treatment of various diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[9][10] (4-Bromothiophen-3-yl)methanol can be utilized as a key intermediate in the synthesis of potent ROCK inhibitors. The following conceptual workflow illustrates its application.
Caption: Conceptual workflow for the synthesis of a ROCK inhibitor scaffold.
In this proposed pathway, the primary alcohol of (4-Bromothiophen-3-yl)methanol is first oxidized to the corresponding aldehyde. This aldehyde then undergoes a Suzuki cross-coupling reaction to introduce a desired aryl group at the 4-position of the thiophene ring. The resulting 4-aryl-3-thiophenecarboxaldehyde can then be further elaborated, for example, through reductive amination, to construct the final ROCK inhibitor molecule. This strategic use of (4-Bromothiophen-3-yl)methanol allows for the modular and efficient synthesis of a library of potential drug candidates for structure-activity relationship (SAR) studies.
Safety and Handling
(4-Bromothiophen-3-yl)methanol is harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Bromothiophen-3-yl)methanol is a valuable and versatile building block in organic synthesis, with significant potential for application in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary technical information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
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Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH, URL: [Link])
-
The Suzuki–Miyaura cross-coupling reactions follow a well-defined catalytic cycle based on three steps: 1. Oxidative addition of the palladium(0) complex to the organic halide to give R–Pd(II)–X. 2. Transmetalation between R–Pd(II)–X and the boronate (R'– BY2) with the assistance of a base. 3. Reductive elimination to form a new C–C bond with simultaneous regeneration of the catalyst. (Source: Suzuki Coupling: Mechanism & Examples | NROChemistry, URL: [Link])
-
Hydride based reducing agents LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride) react with ketones and aldehydes to produce a 1° or 2° alcohol product. NaBH₄ is a milder reducing agent than LiAlH₄ and can be used in protic solvents, such as ethanol. (Source: 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts, URL: [Link])
-
(4-bromothiophen-3-yl)methanol. Structural Information. Molecular Formula: C5H5BrOS; SMILES: C1=C(C(=CS1)Br)CO; InChI: InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2; InChIKey: MPKBPMYJCDNVEF-UHFFFAOYSA-N. (Source: (4-bromothiophen-3-yl)methanol (C5H5BrOS) - PubChemLite, URL: [Link])
-
Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. (Source: Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... - ResearchGate, URL: [Link])
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (Source: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central, URL: [Link])
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A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell. (Source: A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell, URL: [Link])
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A three-necked Schlenk flask, closed with stoppers and a joint with stopcock and a balloon for gases, was purged with argon for 20 min. (Source: 23 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Improved Synthesis of, URL: [Link])
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Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (Source: Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate, URL: [Link])
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Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. (Source: Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones - YouTube, URL: [Link])
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CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of... (Source: CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry, URL: [Link])
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Source: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, URL: [Link])
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Sodium Borohydride (NaBH4) Reduction. (Source: Sodium Borohydride (NaBH4) Reduction - Organic Synthesis, URL: [Link])
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3-bromothiophene - Organic Syntheses Procedure. (Source: 3-bromothiophene - Organic Syntheses Procedure, URL: [Link])
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CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... (Source: CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry, URL: [Link])
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (Source: How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu, URL: [Link])
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Design and synthesis of Rho kinase inhibitors (I). (Source: Design and synthesis of Rho kinase inhibitors (I) - PubMed, URL: [Link])
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Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. (Source: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors, URL: [Link])
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Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR. (Source: Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR, URL: [Link])
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(12) United States Patent. (Source: (12) United States Patent - TraskBritt, URL: [Link])
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FTIR spectrum of liquid methanol CH3OH. | Download Scientific Diagram. (Source: FTIR spectrum of liquid methanol CH3OH. | Download Scientific Diagram - ResearchGate, URL: [Link])
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (Source: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals, URL: [Link])
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FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (Source: FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms - GSC Online Press, URL: [Link])
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FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark. (Source: FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark - American Journal of Research Communication, URL: [Link])
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FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram. (Source: FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram - ResearchGate, URL: [Link])
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(4-Bromothiophen-3-yl)methanol melting point and solubility
An In-depth Technical Guide to the Physicochemical Characterization of (4-Bromothiophen-3-yl)methanol
Introduction
(4-Bromothiophen-3-yl)methanol is a substituted thiophene derivative that serves as a crucial building block in organic synthesis. Its structural motif, featuring a thiophene ring functionalized with both a bromine atom and a hydroxymethyl group, makes it a versatile intermediate for creating more complex molecules. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties.[1] A thorough understanding of the fundamental physicochemical properties of (4-Bromothiophen-3-yl)methanol, such as its melting point and solubility, is paramount for its effective use in laboratory synthesis, process development, and drug discovery workflows.
This guide provides a detailed examination of the melting point and solubility of (4-Bromothiophen-3-yl)methanol, offering both established data and comprehensive protocols for empirical determination. The methodologies described are grounded in standard pharmaceutical and chemical laboratory practices, ensuring reliability and reproducibility.
Physicochemical Properties Summary
The core physicochemical identifiers and properties of (4-Bromothiophen-3-yl)methanol are summarized below. These data are essential for substance identification, purity assessment, and experimental design.
| Property | Value | Source |
| IUPAC Name | (4-bromothiophen-3-yl)methanol | [2] |
| CAS Number | 70260-05-8 | [2] |
| Molecular Formula | C₅H₅BrOS | [2][3] |
| Molecular Weight | 193.06 g/mol | [4] |
| Physical Form | Solid | [2] |
| Melting Point | 53-53.5 °C | [2] |
Melting Point Analysis
The melting point of a crystalline solid is a critical physical property that provides a dual insight: it serves as a criterion for identification and a reliable indicator of purity.[5] For a pure compound, the melting point is typically a sharp, well-defined temperature range (often 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6]
Authoritative Data
The reported melting point for (4-Bromothiophen-3-yl)methanol is 53-53.5 °C .[2] This narrow range suggests a high degree of purity for the reference sample.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point, a standard and accurate technique in organic chemistry.
Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range.
Materials:
-
(4-Bromothiophen-3-yl)methanol sample
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Place a small amount of the solid (4-Bromothiophen-3-yl)methanol on a clean, dry surface. If necessary, crush the sample into a fine powder using a mortar and pestle.[7]
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom. The packed sample height should be approximately 1-2 mm.[6][7]
-
Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample.[6]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of approximately 10 °C/min to quickly identify the approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly until the temperature is about 10-15 °C below the approximate melting point found in the previous step.
-
Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Record the Range: Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts into a clear liquid.
-
-
Reporting: The melting point is reported as the range T1–T2. For (4-Bromothiophen-3-yl)methanol, this should be consistent with the 53-53.5 °C range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Analysis
Solubility is a thermodynamic equilibrium property that quantifies the maximum concentration of a solute that can dissolve in a solvent.[8] In drug development, aqueous solubility is a critical determinant of a compound's absorption and bioavailability.[9] Poor solubility can be a major hurdle in formulation and clinical development.[9]
Qualitative Solubility Prediction
-
Polarity: The molecule contains a polar hydroxyl (-CH₂OH) group capable of hydrogen bonding. The thiophene ring and the bromo-substituent contribute to its lipophilic character. This amphiphilic nature suggests it will have limited solubility in non-polar solvents (like hexanes) and some solubility in polar solvents.
-
Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be reasonably soluble due to hydrogen bonding with the hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be highly soluble.[10] DMSO is a powerful organic solvent often used to create stock solutions for biological assays.[11]
-
Aqueous Media (e.g., Water, Buffers): Expected to have low to moderate solubility. The hydroxyl group will aid dissolution, but the bromothiophene core is hydrophobic. Solubility in aqueous buffers may be pH-independent as the molecule lacks strongly acidic or basic functional groups.
-
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle: An excess amount of the solid is agitated in a chosen solvent for an extended period until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured.
Materials:
-
(4-Bromothiophen-3-yl)methanol
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid (4-Bromothiophen-3-yl)methanol to a pre-labeled vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter to remove all undissolved solids.
-
Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration by accounting for the dilution factor.
-
Reporting: The resulting concentration is reported as the equilibrium solubility, typically in units of mg/mL or µg/mL.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
The melting point of (4-Bromothiophen-3-yl)methanol is firmly established at 53-53.5 °C, serving as a key specification for its identity and purity. While quantitative solubility data requires empirical determination, its molecular structure suggests high solubility in polar organic solvents and limited solubility in aqueous media. The standardized protocols provided in this guide offer robust frameworks for researchers to verify these critical physicochemical parameters, ensuring data quality and reproducibility in synthetic chemistry and drug development applications.
References
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Melting point determination. University of Calgary. [Link]
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Experiment (1) determination of melting points. ResearchGate. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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Determination of Melting Point. Clarion University. [Link]
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Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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<1236> Solubility Measurements. USP-NF. [Link]
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(4-Bromothiophen-3-yl)methanol. Chemicalbridge. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Standard Operating Procedure for solubility testing. European Union Reference Laboratory for alternatives to animal testing. [Link]
-
(4-bromothiophen-3-yl)methanol (C5H5BrOS). PubChem. [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
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- 2. (4-Bromothiophen-3-yl)methanol | 70260-05-8 [sigmaaldrich.com]
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- 4. 70260-05-8 | (4-Bromothiophen-3-yl)methanol - AiFChem [aifchem.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 11. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to (4-Bromothiophen-3-yl)methanol: Synthesis, Properties, and Applications
Abstract
(4-Bromothiophen-3-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile hydroxymethyl group, renders it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and properties to detailed synthetic protocols and its strategic application in drug discovery. We will delve into the mechanistic rationale behind its synthesis and reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of scientific communication. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: (4-Bromothiophen-3-yl)methanol[1][2][3].
This name is derived by treating methanol as the parent structure, substituted with a "4-bromothiophen-3-yl" group at the carbinol carbon. The numbering of the thiophene ring begins at the sulfur atom and proceeds to give the substituents the lowest possible locants.
Synonyms: The compound is also known by several other names in commercial and literature contexts, including 4-Bromo-3-thiophenemethanol and (4-bromo-3-thienyl)methanol[2].
Structural Diagram:
Caption: Synthesis via reduction of the corresponding aldehyde.
Mechanistic Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting the relatively inert carbon-bromine bond or the aromatic thiophene ring. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (typically methanol or ethanol) during the workup step to yield the primary alcohol. This selectivity is crucial as it preserves the bromine atom, which is often intended for subsequent cross-coupling reactions.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure for the reduction of 4-bromothiophene-3-carbaldehyde.
-
Reaction Setup: To a solution of 4-bromothiophene-3-carbaldehyde (1.0 eq) [4]in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: The portion-wise addition and temperature control are critical to manage the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Workup and Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~pH 7). Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate esters formed during the reaction.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield (4-Bromothiophen-3-yl)methanol as a solid.
Key Reactions and Applications in Drug Development
(4-Bromothiophen-3-yl)methanol is not an end in itself but a means to a more complex molecular target. Its utility stems from the orthogonal reactivity of its two functional groups.
-
The Bromine Handle: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki,[5] Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring.
-
The Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in esterification or etherification reactions.
This dual functionality makes it a powerful building block for constructing libraries of compounds in drug discovery campaigns. For instance, the thiophene core is a well-known bioisostere for the phenyl ring, often used to modulate physicochemical properties like solubility and metabolic stability.
Experimental Workflow Diagram:
Caption: General workflow from synthesis to application.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized (4-Bromothiophen-3-yl)methanol is a critical, self-validating step in any protocol.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The methylene protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton), typically around 4.5-4.7 ppm. The two aromatic protons on the thiophene ring will appear as doublets in the aromatic region (around 7.0-7.5 ppm). The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals: one for the methylene carbon (around 60 ppm) and four for the thiophene ring carbons, including the carbon bearing the bromine atom (which will be shifted upfield).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.
Researchers can find and compare spectral data on platforms like BLD Pharm, which often provide links to NMR, HPLC, and LC-MS results for their cataloged compounds.[6]
Conclusion
(4-Bromothiophen-3-yl)methanol is a quintessential example of a strategic molecular building block. Its straightforward and high-yielding synthesis, combined with the versatile and orthogonal reactivity of its functional groups, secures its role as a valuable intermediate for synthetic chemists. This guide has provided a comprehensive overview, grounded in established chemical principles and supported by practical protocols, to empower researchers in leveraging this compound for the advancement of pharmaceutical and materials science.
References
-
PubChem. (4-bromothiophen-3-yl)methanol Compound Summary. [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. [Link]
-
PubChem. 4-Bromothiophene-3-carboxaldehyde Compound Summary. [Link]
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- 2. (4-Bromothien-3-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. PubChemLite - (4-bromothiophen-3-yl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 70260-05-8|(4-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
(4-Bromothiophen-3-yl)methanol safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of (4-Bromothiophen-3-yl)methanol
Introduction: A Proactive Approach to Laboratory Safety
(4-Bromothiophen-3-yl)methanol (CAS No: 70260-05-8) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a Senior Application Scientist's perspective on the causality behind safety protocols. Understanding the "why"—the chemical properties dictating the hazards—empowers researchers to not only follow procedures but to cultivate a culture of intrinsic safety. The protocols herein are designed as self-validating systems, where each step logically reinforces the overall objective of risk mitigation.
The Foundation of Safety: Hazard Identification and Risk Assessment
The Globally Harmonized System (GHS) provides the primary framework for understanding the risks associated with (4-Bromothiophen-3-yl)methanol. The compound is a solid at room temperature with a melting point of approximately 53-53.5°C. The primary hazards, as identified in supplier Safety Data Sheets, are summarized below.
Table 1: GHS Hazard Profile of (4-Bromothiophen-3-yl)methanol
| Hazard Class | GHS Code | Description | Causality and Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3][4] | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in lab areas and practicing stringent personal hygiene. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4] | The compound can cause local inflammation, redness, and discomfort upon contact. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][4] | Direct contact with the eyes can lead to significant, potentially damaging, irritation. Sealed safety goggles are essential, particularly when handling the powdered solid which can become airborne. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4] | Inhalation of the dust can irritate the respiratory tract. All handling of the solid should be performed in a certified chemical fume hood to minimize airborne concentrations. |
Note: Some suppliers also classify the compound as harmful in contact with skin (H312) and harmful if inhaled (H332).[2] When classifications vary, it is best practice to adhere to the more stringent warnings.
The Hierarchy of Controls: A Strategic Framework for Mitigation
Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy provides a systematic and authoritative approach to minimizing exposure.
Caption: The Hierarchy of Controls prioritizes systemic solutions over personal barriers.
Standard Operating Protocol: Safe Handling and Storage
Adherence to a validated protocol is non-negotiable. The following steps provide a self-validating workflow for handling (4-Bromothiophen-3-yl)methanol.
Required Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the hazards identified in Table 1.
Table 2: Mandatory PPE for Handling (4-Bromothiophen-3-yl)methanol
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes to protect from airborne dust and accidental splashes, in accordance with OSHA 29 CFR 1910.133 or EU EN166 standards.[5] |
| Hands | Nitrile Gloves | Provides adequate protection against incidental contact. For prolonged handling or risk of splash, consider double-gloving or using heavier-duty neoprene gloves.[6] Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect skin from accidental contact.[6] |
| Respiratory | N/A (with engineering controls) | When handled exclusively within a certified chemical fume hood, a respirator is not typically required. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator may be necessary.[2][7] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and certified. Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
-
PPE Donning: Put on all required PPE as specified in Table 2.
-
Work Area: Conduct all manipulations of the solid compound within the fume hood to mitigate inhalation risk (H335).[2]
-
Dispensing: When weighing, use a spatula and transfer the solid carefully to minimize dust generation. Use anti-static weigh boats or equipment where appropriate.
-
Container Management: Keep the container tightly sealed when not in immediate use to prevent contamination and accidental spills.[2]
-
Post-Handling: After use, decontaminate the work surface within the fume hood. Carefully remove PPE, ensuring the outer surfaces are not touched. Wash hands thoroughly with soap and water after removing gloves.[2]
Storage Requirements
Store (4-Bromothiophen-3-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be kept away from incompatible substances, primarily strong oxidizing agents.[5] For long-term stability, storage at 2-8°C is recommended.[5]
Emergency Response: A Validated Workflow
In the event of an exposure or spill, a clear, logical, and rehearsed response is critical.
First-Aid Measures
The following diagram outlines the immediate actions required for different exposure routes. The universal principle is immediate decontamination and seeking professional medical evaluation.
Caption: Immediate and correct first-aid response workflow for exposure incidents.
Accidental Release Measures (Spill Protocol)
-
Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[5]
-
Assess & Protect: From a safe distance, assess the extent of the spill. Don the appropriate PPE as listed in Table 2, potentially including respiratory protection.
-
Contain: Prevent the further spread of the spill. Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like sawdust.
-
Clean-Up: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the containerized waste and any contaminated cleaning materials through an approved hazardous waste disposal plant, following all local and national regulations.[2]
Toxicological and Physicochemical Insights
Understanding the underlying properties of a chemical is key to appreciating its hazards.
Toxicological Profile
The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[5] The toxicological effects are directly linked to its irritant properties. Skin contact may lead to inflammation, itching, and redness, while eye contact can cause more severe damage.[5] Inhalation irritates the respiratory system. Overexposure may lead to more serious illness.[5] Currently, there is no data classifying it as a carcinogen by IARC, NTP, or OSHA.[5]
Physicochemical Data
Table 3: Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrOS | [1][5] |
| Molecular Weight | 193.06 g/mol | [1][5] |
| Physical State | Solid | [5] |
| Melting Point | 32-35°C or 53-53.5°C | [5] |
| Stability | Stable under recommended storage conditions. | [5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Sulfur oxides. | [5] |
Note: Discrepancies in melting point exist between suppliers, which may be due to different purity levels.
References
Sources
- 1. (4-Bromothien-3-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 70260-05-8 | (4-Bromothiophen-3-yl)methanol - AiFChem [aifchem.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of (4-Bromothiophen-3-yl)methanol
This guide provides a comprehensive overview of the spectroscopic data for (4-Bromothiophen-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The following sections detail the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Molecular Structure and Spectroscopic Overview
(4-Bromothiophen-3-yl)methanol possesses a thiophene ring substituted with a bromine atom and a hydroxymethyl group. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control.
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; S [label="S", pos="0,-0.5!"]; C3 [label="C", pos="-1.3,0.75!"]; C4 [label="C", pos="-0.8,2.5!"]; Br [label="Br", pos="2.5,0!"]; C5 [label="C", pos="-2.5,2.5!", fontcolor="#202124"]; O [label="O", pos="-3.5,3.25!", fontcolor="#202124"]; H1 [label="H", pos="-1.5,3.25!"]; H2 [label="H", pos="0.8,3.25!"]; H3 [label="H", pos="-4,2.5!"]; H4 [label="H", pos="-1.5,-0.25!"]; H5 [label="H", pos="1.5,-0.25!"];
// Bonds C1 -- C2; C2 -- S; S -- C3; C3 -- C1; C1 -- C4; C2 -- Br; C4 -- C5 [style=invis]; C5 -- O [style=invis]; C4 -- H1 [style=invis]; C4 -- H2 [style=invis]; O -- H3 [style=invis]; C3 -- H4 [style=invis]; C2 -- H5 [style=invis];
// Positioning nodes for labels node [shape=none]; lC1 [label="C3", pos="-0.2,1.5!"]; lC2 [label="C4", pos="1.5,1!"]; lS [label="S1", pos="0,-0.9!"]; lC3 [label="C2", pos="-1.5,1!"]; lC4 [label="C5", pos="-0.8,2.9!"]; lBr [label="Br", pos="2.8,0.3!"]; lC5 [label="CH2", pos="-2.8,2.2!"]; lO [label="OH", pos="-3.8,3!"]; lH4 [label="H2", pos="-1.8,-0.25!"]; lH5 [label="H5", pos="1.8,-0.25!"]; }
Figure 1: Structure of (4-Bromothiophen-3-yl)methanol.Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show distinct signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiophene ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H2 | 7.3 - 7.5 | Doublet | ~3.5 |
| Thiophene-H5 | 7.0 - 7.2 | Doublet | ~3.5 |
| -CH₂- | 4.6 - 4.8 | Singlet (or Doublet if coupled to OH) | - |
| -OH | 1.5 - 3.0 (variable) | Broad Singlet | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural confirmation.
-
Sample Preparation:
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or 500 MHz NMR spectrometer is recommended.[3]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[1]
-
Number of Scans: 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be employed.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.[2]
-
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-10 mg in CDCl3"]; add_tms [label="Add TMS internal standard"]; transfer [label="Transfer to NMR tube"]; dissolve -> add_tms -> transfer; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; instrument [label="300/500 MHz Spectrometer"]; pulse [label="Standard Pulse Program"]; scan [label="Acquire 16 Scans"]; instrument -> pulse -> scan; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; correction [label="Phase & Baseline Correction"]; reference [label="Reference to TMS"]; ft -> correction -> reference; }
transfer -> instrument [lhead=cluster_acq, ltail=cluster_prep]; scan -> ft [lhead=cluster_proc, ltail=cluster_acq]; }
Figure 2: Workflow for ¹H NMR data acquisition and processing.Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene-C4 (C-Br) | 110 - 115 |
| Thiophene-C2 | 125 - 128 |
| Thiophene-C5 | 128 - 132 |
| Thiophene-C3 (C-CH₂OH) | 140 - 145 |
| -CH₂- | 60 - 65 |
Note: The assignments are based on known substituent effects on the thiophene ring.[4]
Experimental Protocol for ¹³C NMR Data Acquisition
The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters:
-
Spectrometer: A spectrometer with a frequency of 75 MHz or 125 MHz for ¹³C is appropriate.[3]
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.[1]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Data
The IR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds, as well as vibrations from the thiophene ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (thiophene ring) | 1500 - 1600 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[6][7]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of (4-Bromothiophen-3-yl)methanol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.[8]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; grind [label="Grind 1-2 mg sample with 100-200 mg KBr"]; press [label="Press into a transparent pellet"]; grind -> press; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; background [label="Acquire background spectrum (blank KBr pellet)"]; sample [label="Acquire sample spectrum (4000-400 cm-1)"]; background -> sample; }
press -> background [lhead=cluster_acq, ltail=cluster_prep]; }
Figure 3: Workflow for IR data acquisition using the KBr pellet method.Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectral Data
The mass spectrum of (4-Bromothiophen-3-yl)methanol is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
| [M]⁺ | 192 / 194 | Molecular Ion |
| [M-OH]⁺ | 175 / 177 | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | 161 / 163 | Loss of hydroxymethyl radical |
| [C₄H₂SBr]⁺ | 161 / 163 | Thienyl cation after side-chain cleavage |
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common method for analyzing small organic molecules.
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
M [label="[(4-Bromothiophen-3-yl)methanol]⁺\nm/z = 192/194"]; M_OH [label="[M-OH]⁺\nm/z = 175/177"]; M_CH2OH [label="[M-CH₂OH]⁺\nm/z = 161/163"];
M -> M_OH [label="- •OH"]; M -> M_CH2OH [label="- •CH₂OH"]; }
Figure 4: Predicted primary fragmentation pathways for (4-Bromothiophen-3-yl)methanol.Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of (4-Bromothiophen-3-yl)methanol. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and assessment of purity. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this important chemical intermediate.
References
- General experimental procedures for NMR spectroscopy. (n.d.).
-
High resolution NMR spectra of as-prepared samples. (n.d.). ResearchGate. Retrieved from [Link]
- Supporting information for a Royal Society of Chemistry publication. (n.d.). Royal Society of Chemistry.
- ¹H NMR spectrum of Compound 32. (n.d.). Royal Society of Chemistry.
- Table of Contents. (n.d.). Royal Society of Chemistry.
-
FTIR spectrum of the methanol extracts ( B ) in KBr pellet. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, DFT, Spectroscopic Characteris
-
(4-bromothiophen-3-yl)methanol (C5H5BrOS). (n.d.). PubChem. Retrieved from [Link]
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
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¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Methyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling... (n.d.).
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- Database mass spectrometry INDEX of mass spectra of organic compounds... (n.d.). Doc Brown's Chemistry.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2021). Molecules, 26(15), 4483.
- A Comparative Analysis of ¹H and ¹³C NMR Spectra... (n.d.). Benchchem.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(02), 834-840.
- EPA/NIH Mass Spectral D
- (4-Bromothiophen-3-yl)methanol. (n.d.). Arctom.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Bromothiophen-3-yl)methanol
Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Reaction
In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules represent a cornerstone of innovation. Their diverse biological activities and unique electronic properties have established them as privileged scaffolds in the development of novel therapeutics and organic electronics. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol, a versatile building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss critical parameters for successful execution and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromothiophen-3-yl)methanol, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Coupling with (4-Bromothiophen-3-yl)methanol
The successful execution of the Suzuki-Miyaura coupling with this specific substrate hinges on several critical factors:
-
The Heteroaromatic System: Thiophene, being a heteroaromatic compound, can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of a suitable ligand is therefore paramount to mitigate this effect and ensure efficient catalysis.[4]
-
The Hydroxymethyl Functional Group: A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. Extensive literature supports that the presence of an unprotected primary alcohol, such as the hydroxymethyl group in (4-Bromothiophen-3-yl)methanol, is well-tolerated and does not necessitate a protection-deprotection sequence.[5][6] This streamlines the synthetic route, improving overall efficiency.
-
Choice of Catalyst, Ligand, Base, and Solvent: The interplay of these components is crucial for achieving high yields and minimizing side reactions. Electron-rich and bulky phosphine ligands are often employed for challenging substrates like heteroaryl halides. The base selection influences the rate of transmetalation, and the solvent system must ensure the solubility of all reaction components.
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol with a generic arylboronic acid.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (4-Bromothiophen-3-yl)methanol | 193.06 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (4-Bromothiophen-3-yl)methanol (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the flask.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, or low temperature. | Use a fresh batch of catalyst, ensure thorough degassing, and verify the reaction temperature. Consider a more active catalyst system (e.g., Pd(dppf)Cl₂). |
| Side Product Formation | Protodeboronation of the boronic acid. | Use a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure an inert atmosphere is maintained throughout the reaction. |
| Poor Yield | Suboptimal catalyst/ligand, base, or solvent system. | Screen different palladium catalysts, phosphine ligands (e.g., SPhos, XPhos), bases, and solvent mixtures to optimize the reaction conditions.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of (4-Bromothiophen-3-yl)methanol is a powerful and efficient method for the synthesis of novel thiophene-containing compounds. The tolerance of the unprotected hydroxymethyl group simplifies the synthetic process, making it an attractive strategy for drug discovery and materials science applications. By carefully selecting the reaction parameters and following the detailed protocol provided, researchers can successfully employ this versatile transformation to access a wide array of valuable molecular targets.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Palladium-catalyzed cross-coupling of (4-Bromothiophen-3-yl)methanol
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of (4-Bromothiophen-3-yl)methanol for Pharmaceutical Scaffolding
Introduction: The Thiophene Moiety in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug tiaprofenic acid.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and synthetically accessible modification sites, makes it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2][3][4]
(4-Bromothiophen-3-yl)methanol is a particularly valuable building block. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient installation of diverse molecular fragments. The adjacent hydroxymethyl group at the 3-position provides a secondary point for functionalization or can act as a critical pharmacophoric element. This guide provides an in-depth exploration of the key palladium-catalyzed reactions for this substrate, offering detailed protocols and mechanistic insights for researchers in drug development.
Pillar 1: The Catalytic Engine - Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions universally proceed through a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The three key elementary steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromothiophen-3-yl)methanol. This forms a square planar Pd(II) complex. The rate of this step is highly dependent on the electron density of the palladium center, which is modulated by the choice of ligands.[6][8][9]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): In this step, the second coupling partner transfers its organic group to the palladium center, displacing the halide. For Suzuki coupling, this involves an organoboron species, typically activated by a base.[8][10] For Sonogashira coupling, a copper(I) co-catalyst often facilitates the transfer of the alkynyl group.[9][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6][9] Sterically bulky ligands often accelerate this final, product-releasing step.[12]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Application Protocols & Methodologies
The following protocols are designed as robust starting points for the derivatization of (4-Bromothiophen-3-yl)methanol. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is ideal for synthesizing biaryl or aryl-vinyl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Workflow Overview
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent | Supplier Example | CAS No. | Notes |
| (4-Bromothiophen-3-yl)methanol | Sigma-Aldrich | 359613-28-6 | Starting Material (1.0 equiv) |
| Phenylboronic Acid | Combi-Blocks | 98-80-6 | Coupling Partner (1.2 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 14221-01-3 | Catalyst (0.03 equiv) |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | Base (2.5 equiv), dried before use |
| 1,4-Dioxane | Acros Organics | 123-91-1 | Anhydrous Solvent |
| Deionized Water | - | 7732-18-5 | Co-solvent |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add (4-Bromothiophen-3-yl)methanol (e.g., 209 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 0.03 equiv).
-
Scientist's Note: Pd(PPh₃)₄ is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. For more challenging substrates, a custom catalyst/ligand system like Pd₂(dba)₃ with SPhos may offer higher yields.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield (4-phenylthiophen-3-yl)methanol.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is essential for synthesizing aryl amines, a key functional group in many pharmaceuticals. The choice of ligand is critical for success.[13][14][15]
Materials & Reagents
| Reagent | Supplier Example | CAS No. | Notes |
| (4-Bromothiophen-3-yl)methanol | Sigma-Aldrich | 359613-28-6 | Starting Material (1.0 equiv) |
| Morpholine | Alfa Aesar | 110-91-8 | Amine Coupling Partner (1.2 equiv) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Oakwood Chemical | 51364-51-3 | Pd Source (0.02 equiv) |
| XPhos | Strem Chemicals | 564483-18-7 | Buchwald Ligand (0.05 equiv) |
| Sodium tert-butoxide (NaOtBu) | Acros Organics | 865-48-5 | Strong, non-nucleophilic base (1.4 equiv) |
| Toluene | Sigma-Aldrich | 108-88-3 | Anhydrous Solvent |
Step-by-Step Protocol
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 0.02 equiv), XPhos (23.8 mg, 0.05 mmol, 0.05 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to a reaction vial.
-
Scientist's Note: Bulky, electron-rich biaryl monophosphine ligands like XPhos are highly effective for C-N coupling.[16] They promote the challenging reductive elimination step and stabilize the active catalytic species.
-
-
Reagent Addition: Add (4-Bromothiophen-3-yl)methanol (209 mg, 1.0 mmol, 1.0 equiv). Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at 100 °C for 16 hours.
-
Workup: Cool to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (4-(morpholin-4-yl)thiophen-3-yl)methanol.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
Used to introduce rigid alkynyl linkers, valuable in probes, materials, and as precursors for further transformations.[17][18]
Materials & Reagents
| Reagent | Supplier Example | CAS No. | Notes |
| (4-Bromothiophen-3-yl)methanol | Sigma-Aldrich | 359613-28-6 | Starting Material (1.0 equiv) |
| Phenylacetylene | TCI America | 536-74-3 | Alkyne Partner (1.5 equiv) |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Strem Chemicals | 13965-03-2 | Catalyst (0.02 equiv) |
| Copper(I) Iodide (CuI) | Alfa Aesar | 7681-65-4 | Co-catalyst (0.04 equiv) |
| Triethylamine (Et₃N) | Fisher Scientific | 121-44-8 | Base and Solvent |
| Tetrahydrofuran (THF) | Acros Organics | 109-99-9 | Anhydrous Solvent |
Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask, add (4-Bromothiophen-3-yl)methanol (209 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 0.02 equiv), and CuI (7.6 mg, 0.04 mmol, 0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL). Stir to dissolve. Add phenylacetylene (165 µL, 1.5 mmol, 1.5 equiv) via syringe.
-
Scientist's Note: The Cu(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr byproduct.[9]
-
-
Reaction: Stir the reaction at room temperature for 24 hours. A precipitate of triethylammonium bromide will form.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (4-(phenylethynyl)thiophen-3-yl)methanol.
Pillar 3: Data Summary and Troubleshooting
Effective application of these protocols requires an understanding of how variables can be tuned and what to do when a reaction underperforms.
Table 1: Comparative Summary of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Temp. (°C) | Expected Yield | Key Application |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄[19] | 80-110 | 70-95% | Biaryl synthesis |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos or BINAP[15] | NaOtBu, K₂CO₃, Cs₂CO₃[14] | 80-120 | 65-90% | Aryl amine synthesis |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, DiPEA | 25-60 | 60-85% | Aryl alkyne synthesis |
| Heck | Alkene | Pd(OAc)₂/PPh₃ | K₂CO₃, Et₃N | 100-140 | 50-80% | Aryl alkene (styrene) synthesis |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous inert atmosphere technique. Use a fresh bottle of catalyst or a more robust precatalyst. |
| Insufficiently active base (Suzuki) or weak base (Buchwald-Hartwig) | For Suzuki, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure NaOtBu is fresh and handled in a glovebox. | |
| Poor ligand choice for the specific transformation | Screen a panel of ligands. For sterically hindered substrates, try bulkier ligands (e.g., RuPhos, BrettPhos). For electron-rich substrates, consider more electron-donating ligands. | |
| Formation of Homocoupled Byproduct | Transmetalation is slow relative to other side reactions. | Lower the reaction temperature. Use a different solvent system. For Suzuki, ensure the base is not too strong, which can promote boronic acid homocoupling. |
| Dehalogenation of Starting Material | Presence of protic impurities (water, alcohol) or hydrogen source. | Use rigorously dried solvents and reagents. Ensure the amine base (e.g., Et₃N) is anhydrous. |
| Degradation of Hydroxymethyl Group | Harsh basic conditions. | Use a milder base (e.g., K₂CO₃ instead of NaOtBu if possible). Alternatively, protect the alcohol as a silyl ether (e.g., TBS) prior to coupling and deprotect afterward. |
References
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- The Role of Phosphine Ligands in Palladium Catalysis.Custom Synthesis Company Resource.
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. Available at: [Link]
- Palladium-catalyzed cross-coupling reactions.Fiveable Organic Chemistry II Class Notes.
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
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Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Thieme E-Books & E-Journals. Available at: [Link]
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Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Cross-coupling reaction. Wikipedia. Available at: [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis Publication. Available at: [Link]
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Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Available at: [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Royal Society of Chemistry Publishing. Available at: [Link]
-
Synthesis of thiophene derivatives by using Sonogashira cross-coupling. ResearchGate. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions. Blucher Proceedings. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Palladium(0)-Catalyzed-Synthesis-of-(E)-4-Bromo-N-((/955700b05b38d3503204214f52e5055b0a373b40]([Link]
-
(PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Thiophenes using (4-Bromothiophen-3-yl)methanol
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[1][3] The functionalization of the thiophene ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, making the development of robust synthetic methodologies for substituted thiophenes a critical endeavor for researchers in drug discovery and development.[2]
(4-Bromothiophen-3-yl)methanol is a versatile and highly valuable building block for the synthesis of a diverse library of substituted thiophenes. Its bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and a hydroxymethyl group that can be further functionalized, offers a dual handle for molecular elaboration. This application note provides a comprehensive guide to the synthetic utility of (4-Bromothiophen-3-yl)methanol, presenting detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations.
Strategic Approaches to Functionalization
The synthetic strategy for utilizing (4-Bromothiophen-3-yl)methanol can be broadly categorized into three main pathways, each offering unique advantages for accessing different classes of substituted thiophenes.
Caption: Synthetic pathways for the functionalization of (4-Bromothiophen-3-yl)methanol.
Pathway 1: Direct Cross-Coupling at the C4 Position. This approach leverages the reactivity of the C-Br bond for the introduction of aryl, heteroaryl, alkynyl, and amino moieties via well-established palladium-catalyzed cross-coupling reactions. The compatibility of the free hydroxymethyl group under these conditions is a key consideration.
Pathway 2: Functionalization of the Hydroxymethyl Group. The hydroxymethyl group at the C3 position can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a different set of handles for further chemical transformations.
Pathway 3: Sequential Functionalization. This powerful strategy combines the reactions from Pathways 1 and 2 to generate highly diverse and complex thiophene derivatives. The order of functionalization can be tailored to the specific target molecule.
Core Protocols: A Practical Guide
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4][5][6] The reaction of (4-Bromothiophen-3-yl)methanol with various aryl and heteroaryl boronic acids or their esters provides access to a wide range of 4-aryl- and 4-heteroaryl-3-(hydroxymethyl)thiophenes.
Rationale for Protocol Design: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for the success of the Suzuki coupling.[5] While the free hydroxymethyl group can potentially coordinate to the palladium center, many Suzuki reactions are tolerant of free hydroxyl groups, especially with the appropriate choice of ligand and base.[7] The use of a relatively mild base such as potassium carbonate or potassium phosphate is often preferred to minimize potential side reactions. In cases where the free alcohol is found to be problematic, protection as a silyl ether or a trityl ether can be employed.
Experimental Protocol: Synthesis of (4-Phenylthiophen-3-yl)methanol
Caption: Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol.
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add (4-Bromothiophen-3-yl)methanol, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[5] |
| Ligand | Triphenylphosphine | Integral part of the catalyst, stabilizes the Pd(0) species. |
| Base | K₂CO₃ | A moderately strong base, generally compatible with hydroxyl groups. |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Sonogashira Coupling for the Synthesis of Alkynylthiophenes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted thiophenes.[8][9][10]
Rationale for Protocol Design: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9] The amine acts as both a base and a solvent. The compatibility of the free hydroxymethyl group should be considered, and if necessary, protection can be implemented.
Experimental Protocol: Synthesis of (4-(Phenylethynyl)thiophen-3-yl)methanol
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
Procedure:
-
To a Schlenk flask, add (4-Bromothiophen-3-yl)methanol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine (and THF if used).
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common palladium precursor for Sonogashira couplings.[11] |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[9] |
| Base/Solvent | Triethylamine | Acts as a base to deprotonate the alkyne and as a solvent. |
| Temperature | 60-70 °C | A moderate temperature to promote the reaction without significant side product formation. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the thiophene ring.
Rationale for Protocol Design: This reaction is known to be sensitive to the choice of ligand and base.[12] Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used. The free hydroxymethyl group might react with the strong base, so careful control of stoichiometry and reaction conditions is important. If deprotonation of the alcohol is problematic, a milder base like cesium carbonate could be trialed, or protection of the alcohol would be necessary.
Experimental Protocol: Synthesis of (4-(Phenylamino)thiophen-3-yl)methanol
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (dry, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add (4-Bromothiophen-3-yl)methanol and dry, degassed toluene.
-
Add aniline to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS. After completion, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
| Parameter | Value | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | A common source of Pd(0) for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A sterically bulky and electron-rich ligand that promotes efficient catalytic turnover.[13] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine.[12] |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | A typical temperature for Buchwald-Hartwig reactions. |
Protocol 4: Oxidation of the Hydroxymethyl Group
The hydroxymethyl group of (4-Bromothiophen-3-yl)methanol can be selectively oxidized to the corresponding aldehyde, 4-bromothiophene-3-carbaldehyde, a valuable intermediate for further functionalization.
Rationale for Protocol Design: Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid or side reactions involving the thiophene ring. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols.
Experimental Protocol: Synthesis of 4-Bromothiophene-3-carbaldehyde
Caption: Oxidation of (4-Bromothiophen-3-yl)methanol to the corresponding aldehyde.
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10 eq by weight)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (4-Bromothiophen-3-yl)methanol in dichloromethane.
-
Add activated manganese dioxide to the solution in one portion.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake thoroughly with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
Sequential Functionalization: A One-Pot Approach
A highly efficient strategy for the synthesis of diversely substituted thiophenes is the sequential one-pot borylation/Suzuki coupling.[14][15] This approach avoids the isolation of the intermediate boronic ester, saving time and resources. While a direct one-pot protocol starting from (4-Bromothiophen-3-yl)methanol has not been explicitly reported, a plausible two-step, one-pot sequence can be envisioned based on the oxidation and subsequent Suzuki coupling.
Conceptual Workflow: One-Pot Oxidation and Suzuki Coupling
Caption: Conceptual workflow for a one-pot oxidation/Suzuki coupling sequence.
This strategy would involve the initial oxidation of (4-Bromothiophen-3-yl)methanol to the aldehyde, followed by the direct addition of the Suzuki coupling reagents to the reaction mixture. The compatibility of the oxidant and the subsequent coupling conditions would need to be carefully optimized.
Conclusion
(4-Bromothiophen-3-yl)methanol is a powerful and versatile building block for the synthesis of a wide range of substituted thiophenes. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By leveraging palladium-catalyzed cross-coupling reactions and functional group manipulations of the hydroxymethyl group, chemists can readily access novel thiophene derivatives with potential applications in drug discovery, materials science, and beyond. Careful consideration of the interplay between the bromo and hydroxymethyl functionalities, and the judicious choice of reaction conditions, will be key to unlocking the full synthetic potential of this valuable starting material.
References
- Jain, A. K., & Sharma, S. (2018). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2018, 1-15.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Shafiee, A., & Ghassemzadeh, M. (2000). Recent advances in the chemistry of thiophenes. Journal of Heterocyclic Chemistry, 37(4), 737-753.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Pereira Cameselle, R., Iglesias, B., & de Lera, A. R. (2007).
- Ali, M. A., et al. (2013).
- Rasool, N., et al. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Mondal, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 43.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 34(23), 5497-5508.
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
- Mistry, N. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 11(33), 5486-5494.
- Baudoin, O. (2005). Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane and Related B–B and B–H Compounds. The Journal of Organic Chemistry, 70(11), 4372-4382.
- D'Amico, G., et al. (2022). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chemical Research in Chinese Universities, 38(1), 143-148.
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- Zhang, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
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Organic Chemistry Portal. (n.d.). Rubottom Oxidation. Retrieved from [Link]
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The Strategic deployment of (4-Bromothiophen-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] This five-membered aromatic heterocycle is a common feature in numerous FDA-approved drugs, valued for its contribution to target binding and favorable pharmacokinetic properties.[2] Among the diverse array of thiophene-based building blocks, (4-Bromothiophen-3-yl)methanol emerges as a particularly versatile reagent for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors.
This technical guide provides an in-depth exploration of the applications of (4-Bromothiophen-3-yl)methanol in medicinal chemistry, with a focus on its strategic use in the synthesis of p38 MAP kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical transformations, and discuss its role in shaping the structure-activity relationship (SAR) of the resulting therapeutic agents.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
(4-Bromothiophen-3-yl)methanol serves as a critical starting material for the construction of substituted thiophene cores, which are central to the pharmacophore of a significant class of p38 MAP kinase inhibitors. The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them a prime target for the treatment of autoimmune diseases such as rheumatoid arthritis.[3]
The utility of (4-Bromothiophen-3-yl)methanol lies in its bifunctional nature. The bromo-substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of aryl, heteroaryl, or alkynyl moieties.[1][4] The hydroxymethyl group at the 3-position offers a site for further functionalization or can act as a key interacting group within the target protein's binding site.
A prime example of a drug candidate whose synthesis can be envisioned from this building block is TAK-715, a potent and orally active p38 MAP kinase inhibitor that has been investigated for the treatment of rheumatoid arthritis.[5][6] The core of TAK-715 features a substituted thiophene ring, highlighting the importance of this heterocyclic system in achieving high-affinity binding to the kinase.
Structure-Activity Relationship (SAR) Insights: The Role of the Thiophene Moiety
The thiophene ring in p38 MAP kinase inhibitors often serves as a central scaffold to orient key binding motifs. Structure-activity relationship (SAR) studies have consistently shown that vicinal substitution on a heterocyclic core with specific aryl and heteroaryl groups, such as a 4-fluorophenyl and a pyridine ring, is crucial for potent inhibition.[5][7]
The 3-hydroxymethyl group of (4-Bromothiophen-3-yl)methanol can play a significant role in the SAR of the final inhibitor. This group can:
-
Act as a Hydrogen Bond Donor/Acceptor: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase, thereby increasing the binding affinity and potency of the inhibitor.
-
Serve as a Handle for Further Modification: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the exploration of additional chemical space and the optimization of pharmacokinetic properties.
-
Influence Solubility and Physicochemical Properties: The presence of the polar hydroxyl group can improve the aqueous solubility of the resulting compounds, a critical factor for drug development.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations of (4-Bromothiophen-3-yl)methanol. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Suzuki-Miyaura Cross-Coupling of (4-Bromothiophen-3-yl)methanol with Pyridine-4-boronic Acid
This protocol describes the synthesis of (4-(pyridin-4-yl)thiophen-3-yl)methanol, a key intermediate for a class of p38 MAP kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between a halide and a boronic acid, catalyzed by a palladium complex. This reaction is chosen for its high functional group tolerance, allowing the direct use of (4-Bromothiophen-3-yl)methanol without the need for protecting the hydroxyl group in many cases.
Diagram of the Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Grade | Supplier |
| (4-Bromothiophen-3-yl)methanol | ≥97% | Commercially available |
| Pyridine-4-boronic acid | ≥98% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Deionized Water | - | In-house |
| Ethyl Acetate | ACS Grade | Commercially available |
| Saturated Sodium Chloride Solution (Brine) | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially available |
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromothiophen-3-yl)methanol (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
-
Reaction Execution:
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and deionized water (typically a 4:1 to 3:1 mixture) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the starting bromide.
-
Stir the reaction mixture vigorously and heat to 80-90 °C in an oil bath.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-(pyridin-4-yl)thiophen-3-yl)methanol.
-
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the purified product with literature values or by full characterization if it is a novel compound. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate is a good indicator of reaction progression.
Protocol 2: Oxidation of (4-Bromothiophen-3-yl)methanol to 4-Bromothiophene-3-carbaldehyde
This protocol describes the conversion of the hydroxymethyl group to an aldehyde, which can then be used in various other synthetic transformations.
Rationale: The oxidation of the primary alcohol to an aldehyde is a common and crucial transformation. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation to the carboxylic acid.
Diagram of the Oxidation Workflow:
Caption: Workflow for the oxidation of (4-Bromothiophen-3-yl)methanol.
Materials:
| Reagent/Material | Grade | Supplier |
| (4-Bromothiophen-3-yl)methanol | ≥97% | Commercially available |
| Manganese Dioxide (MnO₂) | Activated | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Celite® | - | Commercially available |
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add a solution of (4-Bromothiophen-3-yl)methanol (1.0 equiv) in dichloromethane (DCM).
-
Add activated manganese dioxide (5-10 equiv) in portions with stirring.
-
-
Reaction Execution:
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-bromothiophene-3-carbaldehyde.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Conclusion and Future Perspectives
(4-Bromothiophen-3-yl)methanol is a high-value building block in medicinal chemistry, offering a reliable entry point for the synthesis of complex thiophene-containing molecules. Its application in the development of p38 MAP kinase inhibitors underscores its importance in the pursuit of novel therapeutics for inflammatory diseases. The protocols provided herein offer a practical guide for the utilization of this versatile reagent. Future applications of (4-Bromothiophen-3-yl)methanol will likely expand to other target classes as the demand for novel heterocyclic scaffolds in drug discovery continues to grow.
References
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Miwatashi, S., Arikawa, Y., Kotani, E., Miyamoto, M., Naruo, K. I., Kimura, H., ... & Ohkawa, S. (2005). Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Journal of medicinal chemistry, 48(19), 5966–5979. [Link]
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Vinh, N. B., Devine, S. M., Munoz, L., White, J. M., Krum, H., & Scammells, P. J. (2015). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. ChemistryOpen, 4(2), 183–191. [Link]
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Tong, L., Pargellis, C., & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Accounts of chemical research, 35(9), 735–743. [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of organic chemistry, 71(1), 379–381. [Link]
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Organic-synthesis.org. Protecting Groups. [Link]
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Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene. Organic Syntheses, 44, 9. [Link]
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Miwatashi, S., Arikawa, Y., Miyamoto, M., Naruo, K. I., Kimura, H., Tanaka, T., ... & Ohkawa, S. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical & pharmaceutical bulletin, 53(4), 410–418. [Link]
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Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current topics in medicinal chemistry, 5(10), 955–976. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]
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Kumar, R., & Singh, P. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 13(8), 907–943. [Link]
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Rizwan, M., Mahmood, T., Riaz, M., Al-Rashida, M., Raza, M. A., & Iqbal, J. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central journal, 12(1), 84. [Link]
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Boonyarat, W., Saparpakorn, P., & Hannongbua, S. (2019). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Chiang Mai Journal of Science, 46(1), 93-105. [Link]
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Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link]
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Asif, M. (2022). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 2(10), 1-13. [Link]
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Application Notes & Protocols: (4-Bromothiophen-3-yl)methanol as a Versatile Building Block for High-Performance Organic Electronics
Introduction: The Central Role of Thiophene Scaffolds in Organic Electronics
The field of organic electronics, which leverages carbon-based materials for devices like flexible displays, printable solar cells, and wearable sensors, has been built upon the foundation of π-conjugated molecules.[1][2] Among the vast library of organic semiconductor building blocks, thiophene and its derivatives are preeminent due to their unique combination of high charge carrier mobility, environmental stability, and synthetic tunability.[3][4] Thiophene's electron-rich nature and planar structure facilitate strong intermolecular π-π stacking, creating efficient pathways for charge transport in solid-state devices.[4][5]
This guide focuses on a particularly strategic building block: (4-Bromothiophen-3-yl)methanol . The specific arrangement of functional groups on this molecule—a thiophene core, a reactive bromine atom, and a versatile hydroxymethyl group—makes it an exceptionally powerful precursor for synthesizing a new generation of polymers and small molecules for advanced electronic applications, including Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).[6][7][8] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the systematic extension of the π-conjugated backbone.[9][10] Simultaneously, the adjacent methanol group offers a secondary site for functionalization, influencing solubility, film morphology, and interfacial properties—all critical parameters for optimizing device performance.
Section 1: Physicochemical Properties of (4-Bromothiophen-3-yl)methanol
A thorough understanding of a building block's fundamental properties is paramount for its successful application in materials synthesis.
| Property | Value | Source(s) |
| CAS Number | 70260-05-8 | [11][12][13] |
| Molecular Formula | C₅H₅BrOS | [11][14] |
| Molecular Weight | 193.06 g/mol | [11][12] |
| Melting Point | 53-53.5 °C | |
| Appearance | Solid | |
| IUPAC Name | (4-bromo-3-thienyl)methanol | |
| InChI Key | MPKBPMYJCDNVEF-UHFFFAOYSA-N | [14] |
Section 2: Synthetic Pathways: Polymerization via Cross-Coupling Reactions
The bromine atom at the 4-position of the thiophene ring is the primary reactive site for constructing larger conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are the most robust and widely used methods for this purpose.[9]
Causality Behind Method Selection: Suzuki vs. Stille Coupling
-
Suzuki Coupling: This is often the preferred method due to the lower toxicity and greater stability of the boronic acid/ester reagents compared to the organotin compounds used in Stille coupling.[9][15] The reaction conditions are generally mild, and a vast library of aryl and heteroaryl boronic acids are commercially available, offering extensive synthetic flexibility.[16][17]
-
Stille Coupling: While hampered by the toxicity of organostannane reagents, the Stille reaction remains a powerful tool.[15] Organostannanes are often stable to air and moisture and can be highly effective when boronic acids are unstable or difficult to prepare. The reaction often proceeds under neutral conditions, which can be advantageous for sensitive substrates.[9][15]
Protocol 1: Generalized Suzuki Cross-Coupling for Polymer Synthesis
This protocol describes a typical procedure for coupling (4-Bromothiophen-3-yl)methanol with a diboronic ester comonomer to form a conjugated polymer.
Objective: To synthesize a polymer by linking (4-Bromothiophen-3-yl)methanol units with a complementary aromatic unit.
Workflow Diagram: Suzuki Catalytic Cycle
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Materials & Reagents:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Aromatic diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3-4 eq)
-
Solvent System: Degassed Toluene and Degassed 2M aqueous K₂CO₃ solution (e.g., 4:1 v/v)
-
Phase Transfer Catalyst (e.g., Aliquat 336), if needed
-
Anhydrous, deoxygenated solvents for workup (Toluene, Methanol, Acetone, Hexane)
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Purge the entire system with dry Argon or Nitrogen for at least 15 minutes. Causality: The Pd(0) active catalyst is sensitive to oxygen and must be handled under inert conditions to prevent degradation.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with (4-Bromothiophen-3-yl)methanol, the diboronic ester comonomer, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed toluene and the aqueous base solution via cannula or syringe. If using a biphasic system, add the phase transfer catalyst. Causality: Degassing the solvents removes dissolved oxygen. The aqueous base is required for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in polymer molecular weight. Reactions can take 12-72 hours.
-
End-Capping: Once the desired molecular weight is achieved, add a small amount of a monofunctional reagent (e.g., phenylboronic acid or bromobenzene) to terminate the polymer chains and improve stability.
-
Work-up & Precipitation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with toluene, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.
-
Purification: Precipitate the polymer by slowly adding the concentrated solution to a non-solvent like methanol or acetone with vigorous stirring. Collect the polymer by filtration.
-
Soxhlet Extraction: Further purify the polymer by sequential Soxhlet extraction with acetone, hexane, and chloroform (or another good solvent for the polymer). This removes residual catalyst and low molecular weight oligomers. Causality: Catalyst residues can act as charge traps in a device, so their thorough removal is critical for optimal electronic performance.
-
Drying: Dry the purified polymer under high vacuum to remove all residual solvents.
Section 3: From Material to Device: OTFT Fabrication & Characterization
The ultimate test of a new organic semiconductor is its performance in an electronic device. This section outlines the workflow for fabricating and testing a simple Organic Thin-Film Transistor (OTFT).
Overall Workflow: From Building Block to Device
Caption: High-level workflow from monomer to device testing.
Protocol 2: Bottom-Gate, Top-Contact OTFT Fabrication
This protocol uses a heavily doped silicon wafer with a thermally grown oxide layer (SiO₂) as the substrate, where the silicon acts as the gate electrode and the oxide as the gate dielectric.
Materials & Equipment:
-
Purified polymer synthesized from (4-Bromothiophen-3-yl)methanol
-
High-purity solvent (e.g., chlorobenzene or toluene)
-
Heavily n-doped Si wafer with 300 nm thermal SiO₂
-
Spin-coater
-
Hot plate
-
Thermal evaporator with a shadow mask
-
Semiconductor parameter analyzer
Step-by-Step Protocol:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate under a stream of nitrogen and bake on a hotplate at 120 °C for 20 minutes to remove residual moisture.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This improves the ordering of the polymer film at the dielectric interface. Causality: A hydrophobic surface promotes edge-on packing of the polymer backbone, which is favorable for in-plane charge transport between the source and drain electrodes.[18]
-
Semiconductor Deposition: Prepare a dilute solution of the polymer (e.g., 5-10 mg/mL) in a high-boiling-point solvent like chlorobenzene. Deposit the solution onto the substrate via spin-coating (e.g., 2000 rpm for 60 seconds). This should result in a uniform thin film. Advanced methods like solution shearing can also be used to enhance molecular alignment and improve performance.[19]
-
Thermal Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal the film at a temperature just below its glass transition temperature (e.g., 150-200 °C) for 30-60 minutes. Causality: Annealing provides thermal energy that allows polymer chains to rearrange into more ordered, crystalline domains, reducing structural defects and improving charge mobility.
-
Electrode Deposition: Place a shadow mask with the desired channel length and width on top of the polymer film. Transfer the sample to a thermal evaporator. Under high vacuum (<10⁻⁶ Torr), deposit 50 nm of gold (Au) to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
Device Characterization: Place the completed device on the probe station of a semiconductor parameter analyzer. Measure the output characteristics (I_D vs. V_D at various V_G) and transfer characteristics (I_D vs. V_G at a fixed V_D) to evaluate device performance.
Data Presentation: Expected OTFT Performance Metrics
The performance of an OTFT is quantified by several key parameters. A polymer derived from (4-Bromothiophen-3-yl)methanol, when properly designed and processed, could be expected to yield performance in the following ranges.
| Parameter | Symbol | Typical Range for Thiophene Polymers | Significance |
| Field-Effect Mobility | µ | 0.1 - 1.0 cm²/Vs | Measures how quickly charge carriers move through the semiconductor channel. Higher is better. |
| On/Off Current Ratio | I_on/I_off | > 10⁵ | The ratio of the current when the transistor is "on" versus "off". A high ratio is crucial for digital logic applications. |
| Threshold Voltage | V_th | -5 to -20 V | The gate voltage required to turn the transistor "on". A value closer to 0 V is desirable for low-power operation. |
Note: These values are representative and the actual performance is highly dependent on the specific comonomer used, polymer molecular weight, and device fabrication conditions.
Conclusion and Outlook
(4-Bromothiophen-3-yl)methanol stands out as a highly valuable and strategic building block for the synthesis of advanced organic semiconductors. Its bifunctional nature—a reactive site for π-system extension and a handle for modulating physical properties—provides chemists and materials scientists with a powerful tool for molecular engineering. The protocols outlined in this guide demonstrate a clear and reliable pathway from monomer synthesis to device fabrication and characterization. By leveraging established synthetic methodologies like Suzuki coupling and optimized device processing techniques, researchers can effectively utilize this building block to develop next-generation materials for flexible, low-cost, and high-performance organic electronics.
References
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- Benchchem. A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene.
- RSC Publishing. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry.
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- UniMiB. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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- BLD Pharm. 70260-05-8|(4-Bromothiophen-3-yl)methanol|BLD Pharm.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Substituted Bromothiophenes
Introduction: The Synthetic Value of 3-Arylthiophenes
Substituted thiophenes are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of aryl groups at the 3-position of the thiophene ring, in particular, gives rise to a class of compounds with significant potential in drug discovery and for the development of novel organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the formation of C-C bonds, lauded for its functional group tolerance and operational simplicity.[1][2] This guide provides a detailed protocol and technical insights for the successful Suzuki-Miyaura coupling of 3-substituted bromothiophenes, addressing common challenges and offering strategies for reaction optimization.
Core Principles: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] The catalytic cycle, a fundamental concept for troubleshooting and optimization, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-substituted bromothiophene to form a Pd(II) complex. This is often the rate-determining step and can be influenced by the electron density of the thiophene ring and the steric bulk of the substituent at the 3-position.[3]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 3-arylthiophene product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Guided Selection
The success of the Suzuki coupling of 3-substituted bromothiophenes hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the phosphine ligand is critical, especially when dealing with sterically hindered or electronically deactivated substrates.[5][6]
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][8] For many applications, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand offers flexibility.
-
Ligands: While simple triphenylphosphine (PPh₃) can be effective for some substrates, sterically demanding 3-substituted bromothiophenes often require bulky, electron-rich phosphine ligands.[9] These ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[5][6][10] The use of these advanced ligands can lead to higher yields and faster reaction times.[5]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact the reaction outcome.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11][12]
-
Base Strength: For sterically hindered couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[9] However, excessively strong bases can promote side reactions, such as the decomposition of the starting materials or catalyst.
-
Aqueous vs. Anhydrous Conditions: Many Suzuki protocols employ a biphasic solvent system with an aqueous solution of the base.[7] This can be highly effective, but care must be taken to avoid protodeboronation of the boronic acid, a common side reaction in aqueous media.[1][13]
Solvent Systems
The choice of solvent influences the solubility of the reactants and the catalyst, as well as the reaction temperature.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[7][9][11] Dimethylformamide (DMF) can also be employed.[7]
-
Degassing: It is imperative to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]
Boron Reagents: Acids vs. Esters
While boronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) offer a valuable alternative.[10][14]
-
Reactivity vs. Stability: Boronic acids are generally more reactive but can be prone to protodeboronation and other degradation pathways.[10][13] Boronic esters, particularly pinacol esters, exhibit enhanced stability, making them easier to handle and store.[10]
-
When to Use Esters: For challenging couplings or when using boronic acids that are known to be unstable, the corresponding boronic ester can be a more reliable choice.[14]
Addressing Common Challenges
Steric Hindrance
Substituents at the 3-position of the bromothiophene can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step.
-
Mitigation Strategies:
-
Bulky Ligands: Employing bulky, electron-rich ligands (e.g., SPhos, XPhos) can facilitate the reaction by creating a more reactive, less sterically encumbered palladium center.[5][9]
-
Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature and extending the reaction time can help overcome the activation energy barrier imposed by steric hindrance.[9]
-
Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction, often leading to higher yields in shorter times.[15][16]
-
Protodeboronation
Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of an unwanted arene byproduct and reduced yield.[13][17]
-
Mitigation Strategies:
-
Choice of Base and Solvent: Minimizing the amount of water in the reaction mixture can reduce the rate of protodeboronation.[1] Using milder bases like K₂CO₃ or KF may also be beneficial.
-
Boronic Esters: As mentioned, using more stable boronic esters can circumvent the issue of protodeboronation.[10][18]
-
Reaction Rate: The key is to ensure that the rate of the Suzuki coupling is faster than the rate of protodeboronation.[17] This can be achieved by optimizing the catalyst system and reaction conditions for rapid catalytic turnover.[13]
-
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 3-substituted bromothiophene with an arylboronic acid. Optimization may be required for specific substrates.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Substituted bromothiophene (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[11]
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF/water)[7][11]
Procedure:
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the 3-substituted bromothiophene, arylboronic acid, palladium catalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).[11]
-
Solvent Addition: Add the degassed solvent system via syringe.[12]
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[11][17]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[11][17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthiophene.[1][11]
Data Presentation: Typical Reaction Conditions
| 3-Substituent Type | Catalyst/Ligand System | Base | Solvent System | Temperature (°C) | Notes |
| Electron-donating | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Generally good reactivity. |
| Electron-withdrawing | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80-100 | Often proceeds readily.[7] |
| Sterically Hindered | Pd₂(dba)₃ / XPhos or SPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Requires more forcing conditions and advanced ligands.[5][9] |
| Base-sensitive | Pd₂(dba)₃ / tBu₃P·HBF₄ | KF | THF | Room Temp - 65 | KF is a milder base suitable for substrates with base-labile groups.[5] |
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile tool for the synthesis of 3-arylthiophenes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize protocols for a wide range of 3-substituted bromothiophenes. The careful selection of the catalyst, ligand, base, and solvent system is paramount to overcoming challenges such as steric hindrance and protodeboronation, ultimately enabling the efficient synthesis of these valuable compounds for applications in drug discovery and materials science.
References
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Protodeboronation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Bardey, C., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14152-14164. Retrieved from [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved from [Link]
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Zhang, Y., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 721344. Retrieved from [Link]
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Pereira, R., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron, 57(35), 7579-7586. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5039-5051. Retrieved from [Link]
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Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58. Retrieved from [Link]
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Reddy, V. P., et al. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 7(20), 4427-4430. Retrieved from [Link]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8372-8382. Retrieved from [Link]
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Kinash, V., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3754. Retrieved from [Link]
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Punzi, A., et al. (2018). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters, 20(17), 5324-5327. Retrieved from [Link]
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Scott, J. S., & Jones, A. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(99), 97269-97289. Retrieved from [Link]
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Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
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Zia, A., et al. (2022). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
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Pereira, R., et al. (2001). Regioselective palladium-catalyzed cross-coupling reactions in the synthesis of novel 2,3-disubstituted thiophene derivatives. R Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Retrieved from [Link]
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Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 47(48), 8545-8548. Retrieved from [Link]
-
C-L. J. Wang, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4529-4539. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Colucci, M. A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7654. Retrieved from [Link]
-
Ikram, M., et al. (2020). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Journal of Heterocyclic Chemistry, 57(1), 168-176. Retrieved from [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 522-528. Retrieved from [Link]
-
R. R. Kumar, et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5204-5218. Retrieved from [Link]
-
L. T. T. Binh, et al. (2017). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 13, 1928-1935. Retrieved from [Link]
-
A. Ammar, et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 21(9), 1167. Retrieved from [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
C-L. J. Wang, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Retrieved from [Link]
-
Y. Li, et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 745-748. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
S. K. Guchhait, et al. (2020). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 61(27), 152069. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of Bromothiophenes
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] Thiophene-containing molecules are of immense interest, yet the cross-coupling of their halogenated precursors, specifically bromothiophenes, presents unique challenges. The success of these reactions is critically dependent on the choice of ligand bound to the palladium catalyst. This guide provides an in-depth analysis of ligand selection for the Suzuki coupling of 2- and 3-bromothiophenes, explaining the mechanistic rationale behind ligand choice and offering field-proven, detailed protocols for experimental success.
Mechanistic Foundations and the Bromothiophene Challenge
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is crucial at each stage. It modulates the electron density of the palladium center and creates a specific steric environment, influencing the rates and efficiencies of the key steps.[6][7]
-
Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of the thiophene. This is often the rate-determining step.[1][8] Electron-rich ligands enhance the electron density on the palladium, facilitating this insertion.[3][9]
-
Transmetalation: The organic group is transferred from the organoboron reagent to the palladium(II) complex. This step requires activation of the boronic acid by a base.[6][10]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4][11] Bulky ligands often accelerate this final step.[6]
The Unique Reactivity of Bromothiophenes
Bromothiophenes are not uniform in their reactivity. The position of the bromine atom significantly impacts the ease of oxidative addition:
-
2-Bromothiophene: This isomer is generally more reactive. The C2 position is more electron-deficient, which facilitates the oxidative addition of the Pd(0) catalyst.[12]
-
3-Bromothiophene: Coupling at the C3 position can be more challenging due to a slower rate of oxidative addition.[12] This often necessitates more reactive catalyst systems with highly active ligands.
A Common Pitfall: Protodebromination
A frequent and troublesome side reaction is protodebromination, where the starting bromothiophene is converted directly to thiophene by replacement of the bromine with a hydrogen atom.[13] Similarly, the boronic acid partner can undergo protodeboronation, especially with unstable heteroaryl boronic acids.[13][14] An efficient ligand is one that promotes a rate of cross-coupling that significantly outpaces these undesired pathways.
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Synthesis of (4-Bromothiophen-3-yl)methanol derivatives
An In-depth Technical Guide to the Synthesis of (4-Bromothiophen-3-yl)methanol and Its Derivatives
For professionals in pharmaceutical research and materials science, thiophene-based scaffolds are of paramount importance. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged structures in drug design and organic electronics. Among these, (4-Bromothiophen-3-yl)methanol serves as a versatile and highly valuable building block. The presence of both a nucleophilic hydroxyl group and a synthetically adaptable carbon-bromine bond on adjacent positions of the thiophene ring allows for the strategic and divergent synthesis of a wide array of complex molecules.
This guide provides a detailed exploration of the synthetic routes to (4-Bromothiophen-3-yl)methanol and its subsequent derivatization through modern cross-coupling methodologies. The protocols described herein are grounded in established chemical principles, offering researchers a reliable framework for their synthetic endeavors.
Core Synthetic Strategy: An Overview
The primary approach to synthesizing derivatives of (4-Bromothiophen-3-yl)methanol hinges on a two-stage process. First, the core alcohol moiety is prepared. Second, the bromine atom is leveraged as a synthetic handle for diversification using powerful palladium-catalyzed cross-coupling reactions. The central intermediate is typically 4-bromothiophene-3-carbaldehyde, which can be synthesized via two main pathways before being reduced to the target alcohol.
Figure 1. Key synthetic pathways to (4-Bromothiophen-3-yl)methanol and its derivatives.
Part 1: Synthesis of the Core Intermediate: (4-Bromothiophen-3-yl)methanol
The most direct and reliable method for preparing (4-Bromothiophen-3-yl)methanol is through the chemical reduction of its corresponding aldehyde, 4-bromothiophene-3-carbaldehyde[1]. This aldehyde is a stable, commercially available compound but can also be readily prepared in the laboratory.
Protocol 1: Reduction of 4-Bromothiophene-3-carbaldehyde
This protocol employs sodium borohydride, a mild and selective reducing agent, to convert the aldehyde to a primary alcohol.
Rationale: Sodium borohydride (NaBH₄) is chosen for its excellent functional group tolerance. It readily reduces aldehydes and ketones without affecting the carbon-bromine bond or the thiophene ring, ensuring a clean conversion. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Materials:
-
4-Bromothiophene-3-carbaldehyde (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.1 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromothiophene-3-carbaldehyde in methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride in small portions over 15 minutes. Gas evolution (H₂) may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~5-6 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between dichloromethane and water.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (4-Bromothiophen-3-yl)methanol, which can be purified further by column chromatography if necessary.
Synthesis of the Aldehyde Precursor
Should 4-bromothiophene-3-carbaldehyde not be readily available, it can be synthesized from 3,4-dibromothiophene.
Method: Halogen-Metal Exchange and Formylation
This method offers high regioselectivity and is often preferred for its control and yield[1][2]. It involves the selective lithiation of 3,4-dibromothiophene at the 3-position followed by trapping the organolithium intermediate with an electrophile, dimethylformamide (DMF), to introduce the aldehyde group[1][2][3].
Rationale: At very low temperatures (-78 °C), n-butyllithium (n-BuLi) preferentially undergoes lithium-halogen exchange with one of the bromine atoms on the thiophene ring[3]. The resulting 4-bromo-3-thienyllithium is a potent nucleophile that readily attacks the electrophilic carbon of DMF to form a tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to form the desired aldehyde.
Figure 2. Synthesis of the carbaldehyde precursor via lithiation.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in (4-Bromothiophen-3-yl)methanol is an ideal anchor point for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, scope, and functional group tolerance.
C-C Bond Formation: Suzuki and Sonogashira Couplings
Suzuki-Miyaura Coupling
The Suzuki reaction creates a new carbon-carbon single bond by coupling the bromothiophene with an organoboron species, typically a boronic acid or ester[4]. This reaction is exceptionally robust for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst[4]. A base is required to activate the boronic acid for transmetalation[5].
Protocol 2: Representative Suzuki Coupling
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)
Procedure:
-
To a Schlenk flask, add (4-Bromothiophen-3-yl)methanol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good | [6][7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | Good to Excellent | [8] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 80-110 | Good | [5] |
Table 1. Common conditions for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking the thiophene ring to a terminal alkyne[9][10]. The reaction is co-catalyzed by palladium and copper(I) salts.
Rationale: The mechanism involves a palladium cycle similar to the Suzuki coupling and a distinct copper cycle[9]. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and facilitates the transmetalation step with the palladium complex.
Protocol 3: Representative Sonogashira Coupling
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and solvent)
Procedure:
-
Dissolve (4-Bromothiophen-3-yl)methanol and the terminal alkyne in the amine base (e.g., TEA).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the PdCl₂(PPh₃)₂ and CuI catalysts under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Once complete, filter the mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
| PdCl₂(PPh₃)₂ / CuI | TEA / DIPA | Amine | Room Temp - 60°C | Classic, reliable conditions | [9][10] |
| Pd₂(dba)₃ / AsPh₃ | - | Toluene | - | Copper-free variant | [11] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Air-stable, copper-free | [12][13] |
Table 2. Common conditions for Sonogashira coupling reactions.
C-N Bond Formation: Buchwald-Hartwig Amination
To install an amino group at the 4-position, the Buchwald-Hartwig amination is the premier method[14][15]. This palladium-catalyzed reaction couples the bromothiophene with a primary or secondary amine in the presence of a strong, non-nucleophilic base.
Rationale: The choice of phosphine ligand is critical in this reaction. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst, leading to higher yields and broader substrate scope[16].
Protocol 4: Representative Buchwald-Hartwig Amination
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (0.04 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add (4-Bromothiophen-3-yl)methanol and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.
-
Palladium Catalysts: While generally stable, palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is sensitive to moisture. LiHMDS is also a strong base. Handle with care.
-
Solvents: Anhydrous and deoxygenated solvents are crucial for the success of many of these reactions. Use appropriate techniques for drying and degassing solvents.
This guide provides a foundational set of protocols and scientific rationale for the synthesis and derivatization of (4-Bromothiophen-3-yl)methanol. By understanding the principles behind each transformation, researchers can adapt and optimize these methods to achieve their specific molecular targets in drug discovery and materials science.
References
-
YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2025). Available at: [Link]
-
ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Syntheses. 3-bromothiophene. Available at: [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Reddit. I keep getting debrominated starting material and low conversion after lithiation. (2018). Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Available at: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
ACS Publications. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Available at: [Link]
-
MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
Sources
- 1. Buy 4-Bromothiophene-3-carbaldehyde (EVT-327084) | 18791-78-1 [evitachem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. books.lucp.net [books.lucp.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (4-Bromothiophen-3-yl)methanol as a Versatile Precursor for Advanced Materials
These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utility of (4-Bromothiophen-3-yl)methanol. This versatile building block serves as a critical intermediate in the synthesis of novel thiophene-based functional materials for a range of applications in organic electronics.
Introduction: The Significance of Functionalized Thiophenes
Thiophene-based conjugated polymers are a cornerstone in the field of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.[1] The ability to precisely control the structure and function of these materials through synthesis is paramount to enhancing their performance in devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).[2] (4-Bromothiophen-3-yl)methanol emerges as a particularly valuable precursor due to its dual functionality: the bromine atom provides a reactive site for cross-coupling reactions to extend conjugation, while the hydroxymethyl group offers a handle for further functionalization, enabling fine-tuning of solubility, morphology, and interfacial properties.
Physicochemical Properties of (4-Bromothiophen-3-yl)methanol
A thorough understanding of the starting material is crucial for successful synthesis and application.
| Property | Value |
| CAS Number | 70260-05-8[3] |
| Molecular Formula | C5H5BrOS[4] |
| Molecular Weight | 193.06 g/mol |
| Appearance | Solid[3] |
| Melting Point | 53-53.5 °C[3] |
| Purity | Typically ≥97% |
| Storage | Store at room temperature[3] |
Core Application: Synthesis of a Poly(thiophene)-Based Conjugated Polymer
The primary application of (4-Bromothiophen-3-yl)methanol in materials science is as a monomer precursor for the synthesis of functionalized polythiophenes. The hydroxymethyl group can be etherified to introduce solubilizing side chains, which are essential for solution-based processing of the final polymer. The bromine atom is then utilized in cross-coupling polymerization reactions.
Rationale for Side-Chain Functionalization
Unsubstituted polythiophene is an insoluble and intractable material, limiting its processability.[2] The introduction of flexible side chains, such as alkyl or alkoxy groups, disrupts intermolecular packing, thereby enhancing solubility in common organic solvents. This is a critical step for fabricating thin films for electronic devices. The hydroxymethyl group of (4-Bromothiophen-3-yl)methanol is an ideal site for introducing such side chains via a straightforward Williamson ether synthesis.
Polymerization Pathway
A common and effective method for synthesizing well-defined polythiophenes is through Kumada catalyst-transfer polycondensation. This method allows for controlled molecular weight and low polydispersity. The following diagram illustrates the overall synthetic strategy.
Caption: Synthetic workflow from (4-Bromothiophen-3-yl)methanol to a functionalized polythiophene.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 4-bromo-3-(dodecyloxymethyl)thiophene (Monomer Functionalization)
This protocol details the etherification of the hydroxymethyl group to enhance solubility.
Materials:
-
(4-Bromothiophen-3-yl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromododecane (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (4-Bromothiophen-3-yl)methanol in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 1-bromododecane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized monomer.
Protocol 4.2: Kumada Catalyst-Transfer Polycondensation
This protocol describes the polymerization of the functionalized monomer to yield the final conjugated polymer.
Materials:
-
4-bromo-3-(dodecyloxymethyl)thiophene (1.0 eq)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) (catalyst, ~0.02 eq)
-
Anhydrous THF
Procedure:
-
Under an inert atmosphere, dissolve the functionalized monomer in anhydrous THF.
-
Add i-PrMgCl·LiCl dropwise at room temperature and stir for 2 hours to facilitate Grignard metathesis.
-
In a separate flask, prepare a solution of the Ni(dppp)Cl2 catalyst in anhydrous THF.
-
Add the catalyst solution to the monomer solution. The reaction mixture should change color, indicating the initiation of polymerization.
-
Stir the reaction at room temperature for 2-4 hours.
-
Terminate the polymerization by adding 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer and dry under vacuum.
Application in Organic Thin-Film Transistors (OTFTs)
The synthesized poly(4-(dodecyloxymethyl)thiophen-3-yl) is a p-type semiconductor suitable for the active layer in an OTFT.
Device Fabrication Workflow
Caption: Workflow for fabricating and characterizing an OTFT using the synthesized polymer.
Expected Performance Characteristics
The performance of OTFTs based on polythiophene derivatives is highly dependent on the molecular weight, regioregularity, and thin-film morphology.
| Parameter | Expected Range | Significance |
| Hole Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs | Indicates the efficiency of charge transport in the active layer. |
| On/Off Current Ratio | > 10⁴ | A high ratio is crucial for digital logic applications, indicating good switching behavior. |
| Threshold Voltage (Vt) | -5 to -20 V | The gate voltage required to turn on the transistor. |
These expected values are based on performance data from structurally similar polythiophene derivatives found in the literature.[5] The specific performance will be influenced by processing conditions such as solvent choice, solution concentration, spin-coating speed, and annealing temperature.
Conclusion
(4-Bromothiophen-3-yl)methanol is a highly valuable and versatile building block in materials science. Its bifunctional nature allows for the straightforward synthesis of soluble, processable, and functional conjugated polymers. The protocols outlined in these notes provide a robust framework for the synthesis of a model polythiophene derivative and its application in organic thin-film transistors. The principles and methods described herein can be adapted to create a wide array of novel materials with tailored properties for various organic electronic devices.
References
-
Title: Thiophene-based conjugated oligomers for organic solar cells Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]
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Title: Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells Source: MDPI URL: [Link]
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Title: Polymers for organic photovoltaics based on 1,5-bis(2-hexyldecyloxy)-naphthalene, thiophene, and benzothiadiazole Source: SPIE Digital Library URL: [Link]
-
Title: Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review Source: Journal of Macromolecular Science, Part A URL: [Link]
-
Title: Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol Source: PrepChem.com URL: [Link]
-
Title: Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers Source: ResearchGate URL: [Link]
-
Title: Influence of Side-Chain Chemistry on Structure and Ionic Conduction Characteristics of Polythiophene Derivatives: A Computational and Experimental Study Source: ACS Publications URL: [Link]
-
Title: Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Source: ResearchGate URL: [Link]
-
Title: (4-bromothiophen-3-yl)methanol (C5H5BrOS) Source: PubChemLite URL: [Link]
-
Title: The Chemistry of Conducting Polythiophenes Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes Source: ResearchGate URL: [Link]
-
Title: Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change Source: MDPI URL: [Link]
-
Title: 3-bromothiophene Source: Organic Syntheses Procedure URL: [Link]
-
Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: PubMed Central URL: [Link]
-
Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: ResearchGate URL: [Link]
-
Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: MDPI URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-Bromothiophen-3-yl)methanol
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (4-Bromothiophen-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with (4-Bromothiophen-3-yl)methanol resulting in a low yield?
Low yields in Suzuki coupling reactions are a common issue that can stem from several factors.[1] With a substrate like (4-Bromothiophen-3-yl)methanol, the presence of the hydroxyl group and the thiophene ring introduces specific challenges.
Causality-Driven Explanations:
-
Catalyst Inactivation: The sulfur atom in the thiophene ring can coordinate with the palladium catalyst, leading to catalyst deactivation.[2] Additionally, the hydroxymethyl group might interact with the catalyst or base, interfering with the catalytic cycle.
-
Protodeborylation of the Boronic Acid: This is a significant side reaction where the boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.[3][4] This depletes the nucleophilic partner and reduces the yield of the desired product.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, consuming the starting materials and complicating purification.[5]
-
Inadequate Reaction Conditions: Suboptimal choices of catalyst, ligand, base, solvent, or temperature can significantly hinder the reaction rate and overall yield.[1]
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose for (4-Bromothiophen-3-yl)methanol?
The base plays a crucial role in the Suzuki-Miyaura coupling's catalytic cycle.[6] Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[7][8] The base reacts with the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.[9][10]
Choosing the Right Base:
The choice of base is critical and depends on the specific substrates and reaction conditions. For (4-Bromothiophen-3-yl)methanol, a moderately strong inorganic base is often a good starting point to avoid side reactions involving the hydroxyl group.
| Base | Strength | Common Applications & Considerations |
| K₂CO₃ (Potassium Carbonate) | Moderate | A widely used and effective base for many Suzuki couplings. It's a good first choice for screening. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Often provides higher yields, especially with challenging substrates, but is more expensive. |
| K₃PO₄ (Potassium Phosphate) | Moderate | A versatile base that is often effective when carbonates are not.[11] |
| KF (Potassium Fluoride) | Mild | Can be used to avoid cleavage of base-labile groups.[7] |
Q3: How do I select the appropriate palladium catalyst and ligand for this reaction?
The combination of the palladium precursor and the ligand is the heart of the Suzuki coupling reaction, dictating its efficiency and scope.
Expert Insights on Catalyst Selection:
-
Palladium Precursors: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices.[12] Pd(PPh₃)₄ is a Pd(0) source and can directly enter the catalytic cycle. Pd(OAc)₂ is a Pd(II) source and needs to be reduced in situ to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides like bromothiophenes, electron-rich and sterically hindered phosphine ligands are often beneficial.[13][14] They promote the oxidative addition step and can prevent catalyst deactivation.[2]
| Ligand | Characteristics | Recommended for |
| PPh₃ (Triphenylphosphine) | Standard, less electron-rich | General purpose, good starting point. |
| SPhos | Electron-rich, bulky biarylphosphine | Challenging couplings, including heteroaryl chlorides.[15] |
| Xantphos | Wide bite angle ligand | Can promote selectivity in certain cases.[13] |
Q4: What are the best solvents for the Suzuki coupling of (4-Bromothiophen-3-yl)methanol?
The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[16][17] A mixture of an organic solvent and water is typically used.
Solvent System Rationale:
-
Aqueous/Organic Mixtures: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[18]
-
Common Organic Solvents:
It's important to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[20]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted (4-Bromothiophen-3-yl)methanol.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Ensure a truly inert atmosphere (argon or nitrogen) throughout the reaction. Use freshly opened or properly stored catalyst. Consider a pre-catalyst that is more air-stable. | The active Pd(0) catalyst is readily oxidized by air, rendering it inactive.[20] |
| Poor Reagent Quality | Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). Ensure the base is finely powdered and dry. | Boronic acids can degrade over time (protodeborylation).[3][20] Clumped base leads to poor reaction kinetics. |
| Suboptimal Temperature | Increase the reaction temperature in increments of 10°C. | The oxidative addition step is often the rate-limiting step and is accelerated by heat.[21] |
Problem 2: Formation of Significant Byproducts
Symptoms: Multiple spots on TLC or peaks in LC-MS, complicating purification and reducing the yield of the desired product.
Potential Causes & Solutions:
| Byproduct | Cause | Recommended Action | Scientific Rationale |
| Dehalogenated Starting Material | Presence of a hydride source reacting with the palladium intermediate. | Use anhydrous solvents. Ensure the base is not a source of hydrides. | The Ar-Pd(II)-X intermediate can be reduced by hydrides, leading to the formation of Ar-H.[20] |
| Homocoupling Product | Oxidation of the Pd(0) catalyst to Pd(II), which can catalyze the homocoupling of boronic acids. | Rigorously degas all solvents and maintain an inert atmosphere. | Oxygen promotes the formation of Pd(II) species that lead to homocoupling.[5] |
| Protodeborylated Boronic Acid | Reaction of the boronic acid with proton sources (e.g., water, acidic impurities). | Use a less aqueous solvent system or a non-protic solvent if possible. Use a higher-quality boronic acid. | This side reaction consumes the nucleophilic partner, reducing the overall yield.[3] |
Experimental Protocols
Standard Protocol for Suzuki Coupling of (4-Bromothiophen-3-yl)methanol
This protocol serves as a good starting point for optimization.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add (4-Bromothiophen-3-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Optimized Protocol for Enhanced Yield
This protocol incorporates modifications to address common issues.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add (4-Bromothiophen-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water) via syringe.
-
Heat the reaction to 110°C and stir vigorously. Monitor by LC-MS.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Perea, J. J., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(6), 1542-1554. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(45), 11631-11639. [Link]
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National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ACS Publications. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
ResearchGate. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
PLOS ONE. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
ACS Publications. (2014). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]
-
Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
PubChem. (4-bromothiophen-3-yl)methanol. [Link]
-
PubMed Central. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
ResearchGate. (2022). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Organic Syntheses. 3-bromothiophene. [Link]
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- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. byjus.com [byjus.com]
Technical Support Center: Minimizing Dehalogenation in Thiophene Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide is dedicated to a persistent side reaction in Suzuki-Miyaura cross-coupling: the dehalogenation of thiophene substrates. Here, we will dissect the issue and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Dehalogenation in Thiophene Suzuki Coupling
This section is designed to help you diagnose and resolve issues related to the unwanted dehalogenation of your thiophene halide during a Suzuki coupling reaction.
Issue 1: Significant formation of a dehalogenated thiophene byproduct is observed, leading to low yield of the desired coupled product.
This is a clear indication that a competing reductive dehalogenation pathway is outcompeting the desired cross-coupling. This typically arises from the formation of a palladium-hydride (Pd-H) species.[1]
Potential Cause A: Inappropriate Choice of Base
-
Scientific Rationale: The base is a critical component of the Suzuki-Miyaura catalytic cycle, but it can also be a primary source of hydride species that lead to dehalogenation.[1] Strong alkoxide bases, in particular, can generate Pd-H intermediates.
-
Recommended Actions:
-
Switch to a Milder Inorganic Base: Transition from strong bases like sodium or potassium tert-butoxide to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are less prone to generating hydride species.
-
Optimize Base Equivalents: Use the minimum effective amount of base. Typically, 2-3 equivalents are sufficient. Excess base can accelerate side reactions.
-
Potential Cause B: Suboptimal Ligand Selection
-
Scientific Rationale: The ligand plays a crucial role in modulating the reactivity of the palladium center. A ligand that promotes slow reductive elimination of the desired product can provide a larger window for the dehalogenation pathway to occur.[1]
-
Recommended Actions:
-
Employ Bulky, Electron-Rich Ligands: Switch to modern biaryl phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands are known to accelerate the reductive elimination step, thus favoring the desired coupling product.
-
Ligand Screening: If the initial choice is ineffective, a systematic screening of a small panel of ligands can often identify a more suitable candidate for your specific substrate.
-
Potential Cause C: Unfavorable Solvent and Temperature Conditions
-
Scientific Rationale: The reaction solvent can also be a source of hydrides, particularly alcohols.[1][3] Additionally, high reaction temperatures can sometimes disproportionately accelerate the rate of dehalogenation compared to the Suzuki coupling.[4]
-
Recommended Actions:
-
Use Aprotic Solvents: Employ aprotic solvents like dioxane, THF, or toluene to minimize the risk of the solvent acting as a hydride source.[1]
-
Control Water Content: While a small amount of water is often necessary for the Suzuki reaction to proceed, excessive water can be a proton source leading to dehalogenation.[1][5] If using an aqueous base, carefully control the solvent-to-water ratio.
-
Optimize Temperature: Attempt the reaction at a lower temperature. A more active catalyst system may allow for efficient coupling at reduced temperatures, thereby suppressing the dehalogenation side reaction.
-
Issue 2: The reaction is sluggish, and dehalogenation becomes more prominent over time.
A slow desired reaction provides more opportunity for side reactions to occur. The key is to accelerate the productive catalytic cycle.
-
Scientific Rationale: A slow reaction can be due to inefficient oxidative addition, particularly with less reactive aryl chlorides, or a slow transmetalation step.[1] This extended reaction time allows for the accumulation of intermediates that can lead to dehalogenation.
-
Recommended Actions:
-
Increase Catalyst Activity: Consider using a more active palladium precatalyst that readily forms the active Pd(0) species.
-
Ensure High-Purity Reagents: Use high-purity boronic acid or its esters. Impurities can inhibit the catalyst, and less reactive boron reagents can slow down the transmetalation step.[1]
-
Careful Temperature Increase: A modest increase in temperature can sometimes accelerate a sluggish reaction. However, this should be done cautiously as it can also increase dehalogenation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in Suzuki coupling?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with bases, solvents (like alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated byproduct.[1][3]
Q2: Are certain thiophene halides more prone to dehalogenation?
A2: Yes, the tendency for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[1][6] Thienyl iodides are the most susceptible to this side reaction. While thienyl chlorides are less reactive in the desired coupling, they are also less prone to dehalogenation.[1][6]
Q3: Can the position of the halogen on the thiophene ring affect dehalogenation?
A3: Yes, the electronic environment of the carbon-halogen bond plays a role. Halogens at the 2- and 5-positions of the thiophene ring are generally more reactive in Suzuki couplings. While this increased reactivity is beneficial for the desired reaction, it can also make them more susceptible to side reactions like dehalogenation under non-optimized conditions.
Q4: My thiophene substrate also contains an N-H group (e.g., a pyrrole fused to the thiophene). Could this be contributing to dehalogenation?
A4: Absolutely. N-H containing heterocycles can be more susceptible to dehalogenation.[1] The base can deprotonate the N-H group, which can alter the electronic properties of the ring and potentially complicate the reaction by coordinating to the palladium catalyst. In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc or SEM) can often suppress dehalogenation.[1][7]
Q5: Besides dehalogenation of the thiophene halide, what other common side reactions should I be aware of?
A5: Two other common side reactions are protodeborylation and homocoupling.
-
Protodeborylation: This is the cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a hydrogen atom.[3][8] This is particularly an issue with unstable heteroaryl boronic acids like 2-thiopheneboronic acid.[8]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the competing dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Recommended Protocol for Minimizing Dehalogenation
This general protocol serves as a robust starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.
Table 1: Reagents and Conditions
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Forms the active Pd(0) species in situ. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich ligand that promotes rapid reductive elimination.[1] |
| Base | K₃PO₄ (3 equivalents) | A mild, effective base that minimizes hydride formation.[1] |
| Solvent | Toluene/Water (e.g., 10:1 v/v) | An aprotic organic solvent with minimal water to facilitate the reaction.[1] |
| Temperature | 80-100 °C | A moderate temperature range that typically provides a good balance between reaction rate and suppression of side reactions. |
Step-by-Step Methodology:
-
To a Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the bromothiophene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the palladium/ligand solution to the reaction flask, followed by the remaining toluene and water.
-
Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Caption: A decision-tree workflow for troubleshooting dehalogenation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 225-237. [Link]
-
Campeau, L. C., et al. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Hassan, Z., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Organic Letters. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in (4-Bromothiophen-3-yl)methanol Reactions
Introduction
Welcome to the Technical Support Center for the synthesis of (4-Bromothiophen-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges that can lead to low yields in this specific synthesis. This document offers a structured, question-and-answer-based approach to problem-solving, grounded in chemical principles and practical laboratory experience.
The synthesis of (4-Bromothiophen-3-yl)methanol, a valuable building block in medicinal chemistry and materials science, most commonly proceeds via the reduction of 4-bromothiophene-3-carbaldehyde. While seemingly straightforward, this reaction is prone to several pitfalls that can significantly impact the final yield and purity of the desired product. This guide will walk you through the most common issues, their underlying causes, and provide actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized to address specific problems you might encounter during the synthesis of (4-Bromothiophen-3-yl)methanol.
Issue 1: Incomplete Conversion of the Starting Aldehyde
Question: I've run the reduction of 4-bromothiophene-3-carbaldehyde, but my TLC and NMR analysis show a significant amount of unreacted starting material. What could be the cause, and how can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue in this reduction. Several factors can contribute to this problem, primarily related to the reducing agent and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While a 1:1 molar ratio is theoretically sufficient for aldehydes, slight degradation of the reagent or reaction with trace impurities can necessitate a modest excess.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the reducing agent, such as sodium borohydride (NaBH₄).[1]
-
-
Low Reaction Temperature: While initial addition of the reducing agent may require cooling to control the exotherm, maintaining a very low temperature throughout the reaction can significantly slow down the reaction rate.
-
Solution: After the initial exothermic phase, allow the reaction to gradually warm to room temperature and stir for an adequate duration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
-
Deactivated Reducing Agent: Sodium borohydride and other hydride-based reducing agents are sensitive to moisture and can lose their activity over time if not stored properly.
-
Solution: Always use a fresh, high-quality reducing agent from a reputable supplier. Ensure it has been stored in a desiccator.
-
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Solution: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are generally effective. If solubility of the starting material is an issue, a co-solvent system (e.g., THF/methanol) might be beneficial.
-
Experimental Protocol: Monitoring the Reduction of 4-Bromothiophen-3-carbaldehyde by TLC
-
Prepare the TLC plate: Use a silica gel plate.
-
Spot the plate: Apply a small spot of your starting material (4-bromothiophen-3-carbaldehyde) solution, a co-spot (starting material and reaction mixture), and a spot of your reaction mixture.
-
Develop the plate: Use an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The aldehyde is less polar and will have a higher Rf value than the more polar alcohol product.
-
Visualize: Use a UV lamp to visualize the spots. The disappearance of the starting material spot indicates the completion of the reaction.
Issue 2: Formation of Significant Side Products
Question: My reaction seems to have gone to completion, but I'm observing significant impurities in my crude product, leading to a low isolated yield. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common culprit for low yields. In the context of reducing 4-bromothiophen-3-carbaldehyde, the most probable side reactions are the Cannizzaro reaction and over-reduction.
Potential Side Reactions & Mitigation Strategies:
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 4-bromothiophen-3-carbaldehyde, can undergo disproportionation to form the corresponding carboxylic acid and alcohol. This is particularly a risk if a strong base is used or generated during the reaction.[1]
-
Mitigation: Maintain a neutral or slightly acidic pH during the reaction and work-up.[1] If using a borohydride reduction, the reaction is typically self-buffering to a basic pH, but avoiding excessively long reaction times or high temperatures can help minimize this side reaction.
-
-
Over-reduction: While less common with a mild reducing agent like NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of the bromine atom (hydrodebromination) or even cleavage of the thiophene ring under harsh conditions.
-
Mitigation: Use a mild and selective reducing agent like sodium borohydride.[1] If a stronger reducing agent is necessary for other functionalities, careful control of stoichiometry and temperature is paramount.
-
-
Impurity-Driven Side Reactions: Impurities in the starting 4-bromothiophen-3-carbaldehyde can lead to a cascade of unwanted products.
-
Mitigation: Ensure the purity of your starting material. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Purification of the starting material by column chromatography or recrystallization may be necessary.
-
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting decision tree for side product formation.
Issue 3: Product Loss During Work-up and Purification
Question: The reaction appears clean by TLC, but my final isolated yield is still low. Where might I be losing my product?
Answer: Significant product loss can occur during the aqueous work-up and subsequent purification steps. (4-Bromothiophen-3-yl)methanol has some water solubility, and its stability can be compromised under certain conditions.
Optimizing Work-up and Purification:
-
Extraction Efficiency: Due to the polar hydroxyl group, (4-Bromothiophen-3-yl)methanol may not be efficiently extracted from the aqueous phase into a non-polar organic solvent.
-
Solution: Use a more polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) to ensure complete recovery of the product from the aqueous layer. Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of the product in water and improve extraction efficiency.
-
-
pH during Work-up: Thiophene rings can be sensitive to strongly acidic conditions, potentially leading to polymerization or degradation, especially at elevated temperatures.[2][3]
-
Solution: During the work-up, use a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) to quench the reaction and neutralize any excess base. Avoid using strong, hot acids.
-
-
Purification Method: (4-Bromothiophen-3-yl)methanol is a solid at room temperature with a melting point of 53-53.5 °C.[4] While column chromatography is a common purification method, the product's polarity can lead to tailing on silica gel.
-
Solution: For column chromatography, a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes, is recommended. Ensure the silica gel is not acidic. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective method for purification and can minimize product loss compared to chromatography.
-
Data Summary: Physical Properties of (4-Bromothiophen-3-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₅H₅BrOS | [4] |
| Molecular Weight | 193.06 g/mol | [5] |
| Melting Point | 53-53.5 °C | [4] |
| Appearance | Solid | [4] |
Alternative Synthetic Route: Grignard Reaction
While reduction of the aldehyde is common, an alternative approach is the reaction of a Grignard reagent with formaldehyde. However, this route has its own set of challenges.
Question: I am attempting to synthesize (4-Bromothiophen-3-yl)methanol via a Grignard reaction with 3,4-dibromothiophene, but the reaction is failing or giving very low yields. What are the potential issues?
Answer: Grignard reactions with bromothiophenes can be challenging. The formation of the Grignard reagent and its subsequent reaction are sensitive to several factors.
Troubleshooting the Grignard Route:
-
Grignard Reagent Formation: The initiation of Grignard reagent formation can be difficult.[6]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6] Use anhydrous solvents, such as THF or diethyl ether.[6] The magnesium turnings should be activated, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
-
-
Wurtz-type Homocoupling: A common side reaction is the coupling of the Grignard reagent with the starting bromothiophene, leading to the formation of bithienyl byproducts.[7]
-
Solution: Add the bromothiophene slowly to the magnesium turnings to maintain a low concentration of the starting material in the presence of the forming Grignard reagent.
-
-
Reaction with Formaldehyde: Formaldehyde is a gas and can be difficult to handle.
-
Solution: Use paraformaldehyde, which is a solid polymer of formaldehyde. It can be depolymerized by heating before introducing it to the Grignard reagent. Alternatively, trioxane can be used as a source of formaldehyde.
-
Reaction Scheme: Grignard Synthesis
Caption: General scheme for the Grignard synthesis of (4-Bromothiophen-3-yl)methanol.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Scale-Up Production of 3-Thiophenemethanol. Benchchem.
- Benchchem. (n.d.). Stability of 2-Thiophenemethanol under acidic and basic conditions.
- Sigma-Aldrich. (n.d.). (4-Bromothiophen-3-yl)methanol.
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of 3-Acetylthiophene.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
- BLD Pharm. (n.d.). (4-Bromothiophen-3-yl)methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. (4-Bromothiophen-3-yl)methanol | 70260-05-8 [sigmaaldrich.com]
- 5. 70260-05-8|(4-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Thiophene Coupling
Welcome to the Technical Support Center for palladium-catalyzed thiophene coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation when working with thiophene-containing substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success and reproducibility of your experiments.
Introduction: The Challenge of Thiophene Coupling
Thiophene moieties are crucial building blocks in numerous pharmaceuticals, organic electronic materials, and agrochemicals. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for their synthesis.[1][2] However, the inherent properties of the thiophene ring, particularly the sulfur atom, present unique challenges that can lead to rapid catalyst deactivation and compromised reaction outcomes.[3] Understanding the mechanisms of deactivation is paramount to developing robust and efficient synthetic protocols.
This guide is structured to provide both a quick reference for common issues and a deeper dive into the underlying chemical principles, empowering you to not only solve immediate problems but also to proactively design more effective reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered during palladium-catalyzed thiophene coupling reactions.
Q1: My reaction is sluggish or has stalled completely. What is the most likely cause?
A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The most common culprit in thiophene couplings is catalyst poisoning by the sulfur atom of the thiophene ring.[3] The "soft" sulfur atom can irreversibly bind to the "soft" palladium center, blocking the active sites required for the catalytic cycle.[3] Other potential causes include the presence of oxygen leading to oxidation of the active Pd(0) species, or impurities in the starting materials.[3]
Q2: I'm observing a black precipitate in my reaction mixture. What is it and what does it mean?
The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black .[4] This is an agglomerated, insoluble, and catalytically inactive form of palladium metal.[4] It typically forms when the stabilizing ligands dissociate from the palladium center, leaving "naked" Pd(0) atoms that aggregate.[4] This can be exacerbated by high temperatures or an inappropriate choice of ligand.[4]
Q3: I'm seeing significant amounts of side products, such as homocoupled starting materials or deborylated thiophene. What's going wrong?
The formation of side products is often linked to a catalytic system that is not operating optimally, giving other reaction pathways a chance to compete.
-
Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[5][6]
-
Protodeboronation in Suzuki coupling, where the boronic acid is replaced by a proton, is a common issue with unstable thiophene boronic acids, particularly when using strong bases or high temperatures.[7]
Q4: Can I regenerate a deactivated palladium catalyst?
In some instances, regeneration is possible, though it can be a complex process. For catalysts deactivated by organic fouling, washing with appropriate solvents may restore some activity.[3] More sophisticated methods involving thermal treatment in an inert or oxidizing atmosphere have also been reported for supported catalysts.[8][9] For homogeneously catalyzed reactions where palladium black has formed, regeneration is generally not feasible within the reaction mixture.
Q5: How critical is the choice of ligand for thiophene coupling reactions?
The choice of ligand is extremely critical . Ligands play a multifaceted role in stabilizing the palladium catalyst, influencing its reactivity, and protecting it from deactivation pathways.[10] For thiophene couplings, bulky, electron-rich phosphine ligands are often preferred as they can shield the palladium center from the sulfur atom and promote the desired catalytic steps.[3][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed thiophene coupling reactions.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low to No Product Yield | Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring is a known poison for palladium catalysts.[3][11] | Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to sterically shield the palladium center and promote faster reductive elimination.[10] Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation, although this is a less cost-effective solution.[3] |
| Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[4][12] | Switch to a Pd(0) Pre-catalyst: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[5] Ensure Proper Reduction Conditions: When using Pd(II) sources, ensure the reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand or alcohol) are conducive to its reduction.[13] | |
| Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] | Thorough Degassing: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of Palladium Black | Ligand Dissociation/Degradation: At elevated temperatures, phosphine ligands can dissociate from the palladium center or degrade, leading to the aggregation of unprotected Pd(0) atoms.[4] | Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[4] Increase Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help maintain the stability of the catalytic species.[4] However, an excessive amount of ligand can sometimes inhibit the reaction.[13] |
| Significant Side Product Formation | Protodeboronation (Suzuki): The C-B bond of the thiophene boronic acid is cleaved by a proton source, a common issue with unstable boronic acids.[7] | Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][7] Lower Reaction Temperature: High temperatures increase the rate of this undesired side reaction.[7] Use Boronic Acid Esters: Pinacol or MIDA esters of thiophene boronic acids are often more stable than the free boronic acids.[7] |
| Homocoupling (Suzuki, Stille): The organometallic reagent couples with itself.[5][12] | Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the organometallic reagent.[12] Ensure Oxygen-Free Conditions: The presence of oxygen can promote homocoupling.[3][6] Optimize Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.[12] | |
| Inconsistent Results | Impure Starting Materials: Impurities in the thiophene substrate, coupling partner, or solvent can act as catalyst poisons. | Purify Reagents: Ensure the purity of all starting materials through appropriate techniques like recrystallization, distillation, or column chromatography.[3] Use fresh, anhydrous solvents.[5] |
| Base Inhomogeneity: Solid bases like K₃PO₄ can lead to reproducibility issues if not finely ground and well-dispersed. | Use Finely Ground Base: Ensure the base is a fine, free-flowing powder.[7] Vigorous Stirring: Maintain efficient stirring to ensure proper mixing of all reaction components. |
Visualizing Deactivation Pathways and Troubleshooting
To better understand the challenges in palladium-catalyzed thiophene coupling, the following diagrams illustrate the key catalytic cycle and the points where deactivation can occur, along with a logical workflow for troubleshooting.
The Palladium Catalytic Cycle and Deactivation Interceptors
Caption: The ideal catalytic cycle and common deactivation pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting thiophene coupling reactions.
Experimental Protocols
This section provides standardized protocols that can serve as a robust starting point for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene with an Arylboronic Acid
This protocol is designed to minimize common deactivation and side reactions.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the bromothiophene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).[7]
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and a suitable bulky phosphine ligand (e.g., SPhos; 4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Add the degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Stir the mixture vigorously at the desired temperature (start with a moderate temperature, e.g., 80 °C, and adjust as necessary).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and any deborylated thiophene byproduct.[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Catalyst Regeneration (for supported Pd catalysts)
This protocol is a general guideline for the regeneration of supported palladium catalysts that have been deactivated by carbonaceous deposits. Note: The optimal conditions may vary depending on the specific catalyst and support.
-
Washing Step:
-
If the deactivation is suspected to be due to soluble organic residues, wash the recovered catalyst with a suitable solvent (e.g., chloroform) to remove adsorbed species.[14]
-
-
Thermal Treatment (Calcination):
-
Oxidative Treatment:
-
Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in an inert gas. This step is to burn off more stubborn carbonaceous deposits (coke).[8]
-
Caution: This step can be exothermic. Careful control of the oxygen concentration and temperature is crucial to avoid catalyst sintering.
-
-
Reduction Step:
-
After the oxidative treatment, purge the system with an inert gas to remove all oxygen.
-
Switch to a flow of hydrogen (typically diluted in an inert gas) to reduce the oxidized palladium species back to their active metallic state.[16]
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under a flow of inert gas.
-
The freshly regenerated catalyst is often pyrophoric and should be handled with care under an inert atmosphere.
-
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (2025). Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration of palladium hydrogenation catalyst.
- Regeneration of palladium based catalyst for methane ab
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc..
- Technical Support Center: Troubleshooting Suzuki Couplings of 2-Iodothiophenol. (2025). Benchchem.
- Developing Ligands for Palladium(II)
- Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene. (2025). Benchchem.
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. (2025). Benchchem.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Stille Coupling with Bromin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- When reacting Thiophene with palladium(Pd)
- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008). Kobe University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
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- 9. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. ss-pub.org [ss-pub.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: The Critical Role of the Base in Suzuki Coupling of 3-Bromothiophenes
Welcome to our dedicated technical support center for navigating the nuances of the Suzuki-Miyaura cross-coupling with 3-bromothiophene substrates. This guide is tailored for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction. Here, we dissect a frequently underestimated, yet pivotal, parameter: the choice of base. Its impact on reaction efficiency, yield, and side-product profile is profound. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Overcoming Base-Related Hurdles
This section is formatted to address specific experimental issues you may be encountering. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: My reaction yield is disappointingly low, or the reaction has stalled completely.
-
Potential Cause 1: Inefficient Transmetalation. The primary role of the base in the Suzuki-Miyaura coupling is to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex.[1][2][3] This boronate is then competent to undergo transmetalation with the palladium(II) intermediate. If the base is too weak or poorly soluble in the reaction medium, the formation of the reactive boronate will be slow, creating a bottleneck in the catalytic cycle.[2][4]
-
Solution:
-
Re-evaluate Your Base Choice: For many Suzuki couplings involving thiophenes, inorganic bases are the standard.[5] If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, more commonly employed base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).[3][5][6][7]
-
Consider Solubility: The solubility of the inorganic base is critical. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in many organic solvents compared to its potassium or sodium counterparts.[8][9] This enhanced solubility can lead to a higher effective concentration of the base and accelerate the reaction.
-
Phase-Transfer Catalysis: In biphasic solvent systems (e.g., toluene/water), if your base is primarily in the aqueous phase, a phase-transfer catalyst can be employed to shuttle the hydroxide or carbonate ions into the organic phase where the catalytic cycle is occurring.
-
Issue 2: I'm observing significant protodeboronation of my boronic acid, leading to the formation of thiophene as a byproduct.
-
Potential Cause: Base Strength and Reaction Temperature. Thiophene boronic acids are known to be somewhat unstable and susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[10] This is often exacerbated by the use of overly strong bases (e.g., NaOH, KOH) and high reaction temperatures, which can increase the rate of this undesired pathway.[10]
-
Solution:
-
Switch to a Milder Base: If you suspect protodeboronation, moving to a less aggressive base can be highly effective. Finely ground potassium phosphate (K₃PO₄) or even potassium fluoride (KF) are excellent alternatives that can suppress this side reaction while still promoting the desired coupling.[10]
-
Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[10] It is often a delicate balance, as you need sufficient heat to drive the coupling reaction forward. A systematic temperature screen (e.g., 60-80 °C) is recommended.
-
Use a More Stable Boron Reagent: If the problem persists, consider using a more robust boronic acid derivative. Boronate esters, such as pinacol esters, or MIDA (N-methyliminodiacetic acid) boronates are generally more stable and less prone to protodeboronation under basic conditions.[11]
-
Issue 3: My main impurity is the homocoupling of my boronic acid.
-
Potential Cause: Presence of Oxygen. The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of molecular oxygen, which can interfere with the palladium catalyst's oxidation state.[6][12]
-
Solution:
-
Thorough Degassing: This issue is less directly related to the base itself but is crucial for a clean reaction. Ensure that your solvent and the entire reaction setup are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6][12]
-
Maintain an Inert Atmosphere: Throughout the entire course of the reaction, maintain a positive pressure of an inert gas to prevent oxygen from entering the system.[6]
-
Issue 4: I'm experiencing dehalogenation of my 3-bromothiophene.
-
Potential Cause: Base-Mediated Side Reaction. Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur as a competing pathway.[12][13] This can sometimes be influenced by the choice of base, especially in the presence of trace impurities or certain solvents that can act as hydride sources.
-
Solution:
-
Screen Your Base: The propensity for dehalogenation can be substrate and condition-dependent. Screening a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify one that minimizes this side reaction for your specific system.
-
Control Water Content: While water is often necessary to dissolve inorganic bases, excessive amounts can sometimes contribute to dehalogenation.[12] Using the minimum amount of water required for the base to be effective is a good practice.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
A1: The base plays multiple crucial roles in the catalytic cycle.[2] Its primary function is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[14][15] This "ate" complex is significantly more reactive towards the palladium(II) center, facilitating the critical transmetalation step where the organic group is transferred from boron to palladium.[1][2] Additionally, the base can be involved in the formation of the active Pd(0) species and can accelerate the final reductive elimination step.[2]
Q2: How do I choose a starting base for my 3-bromothiophene coupling?
A2: A good starting point for optimizing the Suzuki coupling of 3-bromothiophenes is to use a moderately strong, commonly effective inorganic base.[3] Potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are excellent choices for initial screening experiments.[5][7][16] They are known to be effective for a wide range of thiophene substrates.[7] Typically, 2-3 equivalents of the base are used.
Q3: Are organic bases ever used for Suzuki couplings?
A3: While inorganic bases are far more common, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in certain situations. However, for standard couplings with boronic acids, they are generally less effective than their inorganic counterparts.[17] Inorganic bases are superior at forming the necessary boronate complex.[17]
Q4: What is the "cesium effect" and why is Cs₂CO₃ often so effective?
A4: The "cesium effect" refers to the often-observed enhancement in reaction rate and yield when cesium bases, particularly Cs₂CO₃, are used in palladium-catalyzed couplings.[18] While not fully understood, this effect is attributed to several factors. Cs₂CO₃ has a higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃, leading to a higher concentration of the active base.[8] The larger, more polarizable Cs⁺ cation may also play a role in stabilizing intermediates or preventing catalyst aggregation.[18]
Comparative Data on Common Bases
To aid in your selection process, the following table summarizes the general characteristics and typical performance of common inorganic bases used in Suzuki-Miyaura couplings.
| Base | Formula | Basicity | Common Applications & Remarks |
| Sodium Carbonate | Na₂CO₃ | Moderate | A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for optimization.[3][19][20] |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃, very common and effective. Often used in biphasic solvent systems.[21][22] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Often provides superior yields due to higher solubility in organic solvents (the "cesium effect").[8][9][18] |
| Potassium Phosphate | K₃PO₄ | Strong | A highly effective base, particularly for less reactive aryl chlorides and challenging substrates. Also a good choice for mitigating protodeboronation.[7][10][22][23] |
| Potassium Fluoride | KF | Weak | Used for substrates that are sensitive to stronger bases or prone to protodeboronation. The fluoride ion is thought to form a highly nucleophilic fluoroborate species.[1][10] |
Standard Experimental Protocol for Base Screening
This protocol provides a robust starting point for evaluating different bases in the Suzuki coupling of 3-bromothiophene.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the 3-bromothiophene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the selected inorganic base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5][12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7][16]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, typically column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
PubMed Central. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ResearchGate. (2014). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
University of Bath. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Retrieved from [Link]
-
Organic Letters. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]
-
PubMed. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The use of a modified Suzuki reaction for the synthesis of monoarylferrocenes. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Università degli Studi di Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
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- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. www1.udel.edu [www1.udel.edu]
- 20. The use of a modified Suzuki reaction for the synthesis of monoarylferrocenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 23. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Reactions with (4-Bromothiophen-3-yl)methanol
Welcome to the technical support center for synthetic chemists working with (4-Bromothiophen-3-yl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction: homocoupling. Our goal is to equip you with the knowledge to not only solve this issue but to understand the underlying chemical principles to prevent its occurrence in your critical cross-coupling reactions.
Troubleshooting Guide: Minimizing Unwanted Dimerization
Homocoupling, the undesired dimerization of your starting material or coupling partner, can significantly lower the yield of your target molecule and introduce purification challenges. Below are common scenarios encountered when using (4-Bromothiophen-3-yl)methanol in cross-coupling reactions and actionable solutions to mitigate them.
Scenario 1: Significant Homocoupling of the Organoboron Reagent in a Suzuki-Miyaura Reaction
Problem: You observe a significant amount of the symmetrical biaryl byproduct derived from your boronic acid or ester coupling partner.
Root Cause Analysis: The primary culprit for this type of homocoupling is often the presence of dissolved oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][4] These Pd(II) species can then catalyze the homocoupling of the organoboron reagent, a reaction that competes with the desired cross-coupling pathway.[1][4][5]
Solutions & Preventative Measures:
| Recommended Action | Rationale |
| Rigorous Degassing | To minimize the presence of oxygen, thoroughly degas all solvents and the reaction mixture itself.[1][6] Effective methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or using the freeze-pump-thaw technique for more sensitive reactions.[3] Maintaining a positive pressure of an inert gas throughout the reaction is critical.[1] |
| Choice of Palladium Precursor | While convenient, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[4][7] This reduction step can sometimes initiate homocoupling.[1][4] Consider using a Pd(0) source such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst to bypass this issue.[1][2] |
| Addition of a Mild Reducing Agent | The inclusion of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[3][5][8] |
| Ligand Selection | The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling side reaction.[3] |
| Use of Boronic Esters | Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation and homocoupling.[4][9] Using more stable boronic esters, such as pinacol esters, can mitigate these side reactions.[4][9] |
Scenario 2: Homocoupling of (4-Bromothiophen-3-yl)methanol in Stille or Sonogashira Reactions
Problem: You are observing the formation of a bithiophene dimer derived from (4-Bromothiophen-3-yl)methanol.
Root Cause Analysis: In Stille reactions, homocoupling of the organotin reagent can occur, but homocoupling of the aryl halide is also a possibility.[10] Similarly, in Sonogashira couplings, while the dimerization of the terminal alkyne (Glaser coupling) is a more common side reaction, homocoupling of the aryl halide can also occur, particularly at elevated temperatures.[2][11]
Solutions & Preventative Measures:
| Recommended Action | Rationale |
| Optimize Reaction Temperature | Elevated temperatures can sometimes promote side reactions, including homocoupling.[12] Carefully screen the reaction temperature to find the optimal balance between a reasonable reaction rate and minimal byproduct formation. |
| Ligand and Additive Effects in Stille Coupling | In Stille reactions, the presence of copper(I) salts can have a synergistic effect and accelerate the desired cross-coupling.[13] The choice of ligand is also critical; less coordinating ligands can sometimes be beneficial.[2] |
| Copper-Free Sonogashira Conditions | To avoid the Glaser homocoupling of the alkyne partner in Sonogashira reactions, consider using copper-free conditions.[2][11] These protocols often rely on specific palladium catalysts and ligands to achieve high efficiency. |
| Slow Addition of Reagents | In some instances, the slow addition of one of the coupling partners can help to maintain a low concentration of the species prone to homocoupling, thereby favoring the cross-coupling pathway.[2] |
Visualizing the Problem: The Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and where homocoupling can interfere.
Caption: Desired cross-coupling cycle versus the competing homocoupling pathway often initiated by oxidation of the Pd(0) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?
A1: Homocoupling can occur through several mechanisms. In Suzuki reactions, a common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by an oxidant, most commonly residual oxygen.[1][2][4] This Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[4] In Stille reactions, homocoupling can also be initiated by the reaction of the organostannane with the Pd(II) precatalyst or proceed through a radical mechanism involving the Pd(0) catalyst.[10]
Q2: How does the choice of base influence homocoupling?
A2: The base plays a critical role in the transmetalation step of many cross-coupling reactions. An inappropriate base can lead to several issues. A base that is too strong may cause degradation of the starting materials or promote side reactions.[7] Conversely, a base that is too weak may result in a slow transmetalation rate, allowing more time for competing side reactions like homocoupling to occur. The choice of base is often interdependent with the solvent system, and empirical screening may be necessary to find the optimal conditions.[7]
Q3: Can the purity of my (4-Bromothiophen-3-yl)methanol or other reagents affect homocoupling?
A3: Absolutely. The purity of all reagents is paramount for obtaining consistent and reliable results.[6] Trace impurities can sometimes act as catalyst poisons or promote side reactions. For instance, trace water in anhydrous reactions can lead to protodeboronation of boronic acids, a competing side reaction.[7] Always use high-purity reagents and properly dried solvents.
Q4: I've tried everything and still see homocoupling. What is a "last resort" troubleshooting step?
A4: If you have rigorously optimized the reaction conditions (degassing, catalyst, ligand, base, solvent, temperature) and still face persistent homocoupling, consider a change in the cross-coupling methodology altogether. For example, if you are struggling with a Suzuki reaction, it may be worthwhile to explore a Stille or a copper-catalyzed coupling reaction, as the different mechanistic pathways may be less prone to homocoupling for your specific substrate.
Troubleshooting Workflow
For a systematic approach to diagnosing and solving homocoupling issues, follow this logical workflow.
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- 8. researchgate.net [researchgate.net]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Stille Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of (4-Bromothiophen-3-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. (4-Bromothiophen-3-yl)methanol serves as a valuable building block in the synthesis of a variety of biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for its characterization, offering detailed insights into its molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Bromothiophen-3-yl)methanol, presenting a comparative study with its parent compound, (thiophen-3-yl)methanol, and other halogenated analogs. This analysis is supported by a detailed experimental protocol and an exploration of the underlying principles governing the observed spectral features.
Understanding the ¹H NMR Spectrum of (4-Bromothiophen-3-yl)methanol: A Predictive and Comparative Analysis
The Structure:
(4-Bromothiophen-3-yl)methanol consists of a thiophene ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a bromine atom. The protons on the thiophene ring, at positions 2 and 5, are the primary focus of our ¹H NMR analysis, along with the protons of the hydroxymethyl group.
Predicted ¹H NMR Spectral Data for (4-Bromothiophen-3-yl)methanol
The presence of the electron-withdrawing bromine atom is expected to deshield the adjacent protons on the thiophene ring, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted (thiophen-3-yl)methanol.
Table 1: Predicted and Experimental ¹H NMR Data of (4-Bromothiophen-3-yl)methanol and its Analogs in CDCl₃
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (4-Bromothiophen-3-yl)methanol | H-2 | ~7.3 - 7.5 | d | ~3-4 |
| H-5 | ~7.1 - 7.3 | d | ~3-4 | |
| -CH₂- | ~4.6 - 4.8 | s (or d if coupled to OH) | - | |
| -OH | Variable | br s | - | |
| (Thiophen-3-yl)methanol [1][2] | H-2 | 7.31 | dd | 2.9, 1.2 |
| H-5 | 7.27 | dd | 5.0, 2.9 | |
| H-4 | 7.08 | dd | 5.0, 1.2 | |
| -CH₂- | 4.74 | s | - | |
| -OH | 1.95 | t | 6.0 | |
| (4-Chlorothiophen-3-yl)methanol | H-2 | Predicted: ~7.2 - 7.4 | d | ~3-4 |
| H-5 | Predicted: ~7.0 - 7.2 | d | ~3-4 | |
| -CH₂- | Predicted: ~4.6 - 4.8 | s | - | |
| -OH | Variable | br s | - | |
| (4-Iodothiophen-3-yl)methanol | H-2 | Predicted: ~7.4 - 7.6 | d | ~3-4 |
| H-5 | Predicted: ~7.2 - 7.4 | d | ~3-4 | |
| -CH₂- | Predicted: ~4.6 - 4.8 | s | - | |
| -OH | Variable | br s | - |
Analysis of Spectral Features:
-
Thiophene Ring Protons (H-2 and H-5): In (4-Bromothiophen-3-yl)methanol, the two remaining protons on the thiophene ring are at positions 2 and 5. Due to the bromine at position 4, these protons are expected to appear as doublets, resulting from coupling to each other (a four-bond coupling, which is often observable in thiophene systems). The electron-withdrawing nature of the bromine atom will cause a downfield shift for both H-2 and H-5 compared to their counterparts in (thiophen-3-yl)methanol. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to both the sulfur atom and the hydroxymethyl group.
-
Hydroxymethyl Protons (-CH₂- and -OH): The methylene protons (-CH₂) are expected to appear as a singlet in the region of 4.6-4.8 ppm. The exact chemical shift can be influenced by the solvent and concentration. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift is highly variable depending on factors like solvent, temperature, and concentration due to hydrogen bonding. In some cases, coupling between the -CH₂- and -OH protons can be observed, which would result in the -CH₂- signal appearing as a doublet and the -OH signal as a triplet.
Comparative Analysis with Alternative Compounds
A comparative analysis with the ¹H NMR spectra of (thiophen-3-yl)methanol and other halogenated analogs highlights the influence of the substituent on the electronic environment of the thiophene ring.
-
(Thiophen-3-yl)methanol: The ¹H NMR spectrum of the parent compound shows a more complex splitting pattern for the ring protons due to the presence of three coupled protons. The chemical shifts of these protons are all located upfield relative to the predicted signals for the brominated analog, clearly demonstrating the deshielding effect of the bromine atom.
Experimental Protocol for ¹H NMR Characterization
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is crucial. The following section details a robust methodology for the characterization of (4-Bromothiophen-3-yl)methanol.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (4-Bromothiophen-3-yl)methanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Set the appropriate acquisition parameters. Typical parameters for a 400 MHz spectrometer are provided in Table 2.
-
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30° pulse sequence is suitable for routine qualitative analysis. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1.0 s | Allows for adequate relaxation of most protons between scans. |
| Acquisition Time (AQ) | 3-4 s | Provides sufficient data points for good digital resolution. |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard room temperature acquisition. |
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to 13C NMR Analysis of (4-Bromothiophen-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Thiophene derivatives, in particular, represent a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing unambiguous insights into the carbon framework of these molecules. This guide offers an in-depth comparison of the ¹³C NMR analysis of (4-Bromothiophen-3-yl)methanol and its derivatives, grounded in both experimental data and predictive methodologies. We will explore the causal relationships between molecular structure and spectral output, providing a robust framework for researchers in the field.
The Decisive Role of ¹³C NMR in Thiophene Chemistry
The precise arrangement of substituents on the thiophene ring dramatically influences a molecule's pharmacological activity. Consequently, confirming the correct isomeric structure is a critical step in the synthesis and development of thiophene-based drug candidates. ¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is, in turn, governed by the nature and position of substituents on the thiophene ring.[1] This sensitivity allows for the confident assignment of carbon signals and, by extension, the definitive confirmation of molecular structure.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
A self-validating protocol is essential for generating reproducible and trustworthy ¹³C NMR data. The following methodology is a field-proven approach for the analysis of (4-Bromothiophen-3-yl)methanol derivatives.
Sample Preparation:
-
Solvent Selection: Dissolve 10-20 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent resonance at approximately 77.16 ppm.[2] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its ¹³C NMR signal calibrated to 0.00 ppm. This ensures accurate referencing of the chemical shifts of the analyte.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field inhomogeneities.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
Pulse Sequence: A standard proton-decoupled pulse sequence, such as zgpg30, should be employed to simplify the spectrum by removing C-H coupling and collapsing carbon signals into singlets.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 240 ppm is typically sufficient to encompass the full range of carbon chemical shifts in these derivatives.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, particularly quaternary carbons, ensuring accurate signal integration if required.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
Comparative ¹³C NMR Data Analysis
The following table provides a comparison of experimental ¹³C NMR data for key parent structures and predicted data for (4-Bromothiophen-3-yl)methanol and a representative derivative. The predicted values were generated using established online prediction tools and serve as a valuable guide for spectral interpretation.[3][4][5]
| Carbon Atom | Thiophene[6] | 3-Bromothiophene[1][7] | Thiophene-3-methanol[8] | (4-Bromothiophen-3-yl)methanol (Predicted) | (4-Bromothiophen-3-yl)methyl acetate (Predicted) |
| C2 | 125.6 | 122.9 | 127.4 | ~126.5 | ~127.0 |
| C3 | 127.0 | 110.1 | 142.1 | ~141.0 | ~139.5 |
| C4 | 127.0 | 129.0 | 126.3 | ~112.0 | ~113.5 |
| C5 | 125.6 | 126.0 | 122.0 | ~125.0 | ~125.5 |
| -CH₂OH | - | - | 59.5 | ~60.0 | - |
| -CH₂OAc | - | - | - | - | ~61.5 |
| -C(O)CH₃ | - | - | - | - | ~21.0 |
| -C(O)CH₃ | - | - | - | - | ~171.0 |
Analysis of Substituent Effects:
-
Bromine at C4: The introduction of a bromine atom at the C4 position induces a significant upfield shift (to a lower ppm value) for the directly attached carbon (C4), as seen in the predicted value of ~112.0 ppm for (4-Bromothiophen-3-yl)methanol compared to the unsubstituted thiophene-3-methanol (126.3 ppm). This is a characteristic effect of halogen substitution on an aromatic ring.
-
Methanol Group at C3: The hydroxymethyl (-CH₂OH) group at the C3 position causes a downfield shift (to a higher ppm value) for the ipso-carbon (C3) to ~141.0 ppm. The methylene carbon of the methanol group itself resonates at approximately 60.0 ppm, a typical value for a primary alcohol attached to an aromatic system.
-
Esterification of the Methanol: Conversion of the alcohol to an acetate ester results in a slight downfield shift of the methylene carbon (-CH₂OAc) to ~61.5 ppm due to the electron-withdrawing effect of the acetyl group. The carbonyl and methyl carbons of the acetate group are expected to appear around 171.0 ppm and 21.0 ppm, respectively.
Workflow for ¹³C NMR Analysis
The logical progression from sample preparation to structural confirmation is a critical aspect of reliable analytical science. The following diagram, generated using Graphviz, illustrates this workflow.
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- 3. Visualizer loader [nmrdb.org]
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- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the Purity Assessment of (4-Bromothiophen-3-yl)methanol
For professionals in pharmaceutical research and drug development, the purity of a synthetic building block like (4-Bromothiophen-3-yl)methanol (CAS No. 70260-05-8) is not a mere specification—it is the bedrock of reproducible synthesis and the ultimate safety of a potential therapeutic agent. As a key intermediate, its impurity profile can directly influence the efficacy, stability, and toxicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will move beyond simple protocol listings to explain the causality behind our experimental choices, ensuring each method serves as a self-validating system for quality control.
The Critical Role of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of a compound's purity. The synthesis of substituted thiophenes can yield a variety of related impurities, including isomers, unreacted starting materials, and byproducts that may be structurally similar and possess comparable physical properties.[1] Therefore, a robust purity assessment strategy relies on orthogonal methods —techniques that separate and detect compounds based on different chemical and physical principles. For (4-Bromothiophen-3-yl)methanol, a solid with a melting point of 53-53.5°C, the most effective combination involves chromatographic techniques for separation and spectroscopic techniques for identification and structural elucidation.[2]
This guide will focus on a multi-faceted approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Overview of Core Analytical Techniques
A head-to-head comparison reveals the distinct advantages and applications of each primary analytical method. The choice of technique is dictated by the nature of the expected impurities—from volatile residual solvents to non-volatile, thermally sensitive byproducts.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[3] | Measures the mass-to-charge ratio (m/z) of ionized molecules, providing exact mass and fragmentation data.[4] |
| Primary Application | Quantifying the main component and detecting non-volatile or thermally labile impurities. | Quantifying volatile and semi-volatile impurities, such as residual solvents and volatile starting materials.[5] | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR) without reference standards.[6][7] | Definitive identification and structural elucidation of impurities, often coupled with GC or HPLC.[8] |
| Sensitivity | High (typically ppm levels) | Very High (ppb to ppm levels), especially with selective detectors.[9] | Lower, requires higher concentration (typically >0.1% for impurity detection). Sensitivity can be enhanced with cryogenic probes.[3] | Extremely High (ppb to ppt levels), ideal for trace impurity identification. |
| Selectivity | High; tunable by altering stationary phase, mobile phase, and gradient. | Very High; exceptional resolving power with modern capillary columns.[5] | High; provides unique "fingerprints" for different molecules, excellent for isomer differentiation.[10] | Very High; provides unique mass and fragmentation patterns for definitive identification. |
| Key Limitations | Requires impurities to be soluble and possess a chromophore for UV detection. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes. | Relatively low sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Provides limited information on stereochemistry. Quantification can be complex without stable isotope standards. |
The Workflow of Purity Verification
A comprehensive purity assessment follows a logical progression, starting with high-throughput screening and moving towards definitive structural confirmation of any detected impurities. This ensures both efficiency and rigor in the quality control process.
Caption: Orthogonal workflow for purity assessment of (4-Bromothiophen-3-yl)methanol.
Experimental Protocols & Methodologies
The following protocols are robust starting points for the analysis of (4-Bromothiophen-3-yl)methanol. As with any analytical method, validation and optimization are essential for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
HPLC is the cornerstone for determining the assay (potency) and purity of (4-Bromothiophen-3-yl)methanol, excelling at separating it from non-volatile or thermally unstable impurities.[1] A reversed-phase method is ideal due to the moderate polarity of the target molecule.
Causality of Choices:
-
Column (C18): The non-polar C18 stationary phase provides excellent retention and separation for aromatic compounds like thiophene derivatives.
-
Mobile Phase (Acetonitrile/Water): This common reversed-phase solvent system offers good solubility for the analyte and impurities, with a low UV cutoff. A gradient elution is chosen to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[11]
-
Detector (DAD/UV): The thiophene ring provides strong UV absorbance, making a Diode Array Detector ideal for sensitive detection and initial peak purity assessment across multiple wavelengths. A detection wavelength around 280 nm is often suitable for such aromatic systems.[11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of (4-Bromothiophen-3-yl)methanol. Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further to a working concentration of 0.1 mg/mL with a 50:50 acetonitrile/water mixture.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.[11]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible, unlike phosphoric acid).[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) at 280 nm.
-
-
Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. Assay is determined by comparing the peak area to that of a certified reference standard.
Hypothetical HPLC Data:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.05 | Unknown Impurity A |
| 2 | 8.2 | 2,950,000 | 99.80 | (4-Bromothiophen-3-yl)methanol |
| 3 | 9.1 | 4,200 | 0.15 | Unknown Impurity B |
| Total | 2,955,700 | 100.00 |
Gas Chromatography (GC) for Volatile Impurities
GC is the gold standard for detecting and quantifying volatile impurities, such as residual solvents from synthesis (e.g., dichloromethane, hexane) or volatile starting materials.[1][5] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of these volatiles.
Causality of Choices:
-
Column (DB-5MS): A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice, offering excellent separation for a wide range of volatile and semi-volatile organic compounds based primarily on their boiling points.[13]
-
Detector (FID vs. MS): A Flame Ionization Detector (FID) is robust and provides excellent quantification for hydrocarbons. A Mass Spectrometer (MS) is superior for positive identification by comparing the resulting mass spectrum to established libraries like NIST.[14]
-
Temperature Program: A programmed temperature ramp ensures that compounds with a wide range of boiling points can be separated effectively in a single run.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~20 mg of (4-Bromothiophen-3-yl)methanol into a 10 mL headspace vial. Add 5 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO). Seal and crimp the vial.
-
GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: J&W DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 280°C (hold 5 min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Mass range 35-400 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the unequivocal structural confirmation of the target compound and the identification of unknown impurities.[3][7] Its key advantage is the ability to provide detailed structural information and quantify components without needing reference standards for every impurity (a technique known as qNMR).
Caption: NMR techniques for structural elucidation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-20 mg of (4-Bromothiophen-3-yl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.
-
Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans. The spectrum should show characteristic signals for the thiophene ring protons, the methylene (-CH₂-) group, and the hydroxyl (-OH) proton. Impurity signals can be integrated relative to the main compound to estimate their concentration.
-
¹³C NMR: Acquire with proton decoupling. This confirms the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC): These experiments are crucial for definitively assigning proton and carbon signals and for elucidating the structures of unknown impurities by revealing H-H and H-C correlations.[3]
-
-
Data Analysis: Analyze chemical shifts, coupling constants, and integrations to confirm the structure of the main component. Compare the data to known literature values or predicted spectra. The structure of impurities can often be pieced together from their unique NMR signatures.
Conclusion: An Integrated Strategy for Unimpeachable Quality
The purity assessment of (4-Bromothiophen-3-yl)methanol is a critical process that demands a meticulous and multi-faceted analytical approach. While HPLC provides the primary quantitative measure of purity and detects non-volatile contaminants, GC is essential for monitoring volatile residues. However, true confidence in a material's quality is achieved by integrating these chromatographic techniques with spectroscopic methods. Mass spectrometry provides the definitive mass identification of separated impurities, while NMR spectroscopy offers unparalleled insight into their exact molecular structure.
By employing these orthogonal methods in a logical workflow, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their downstream applications. This rigorous approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice.
References
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SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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McCurry, J. D., & Quimby, B. D. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Retrieved from [Link]
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Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
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Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]
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Chemicalbridge. (n.d.). (4-Bromothiophen-3-yl)methanol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]
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AC Analytical Controls. (n.d.). Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. Retrieved from [Link]
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NINGBO INNO PHARMCHEM. (2025, October 26). 2-Bromothiophene Purity: What R&D Scientists Need to Know. Retrieved from [Link]
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A Comparative Guide to (4-Bromothiophen-3-yl)methanol and Its Isomers: A Synthetic Chemist's Perspective
Introduction
Thiophene and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] As a privileged pharmacophore, the thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in drug discovery.[3][4] Among the vast array of thiophene building blocks, bromothiophene methanols serve as invaluable bifunctional intermediates. They offer a reactive bromine "handle" for cross-coupling reactions and a hydroxymethyl group for further derivatization, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of (4-Bromothiophen-3-yl)methanol and its positional isomers. We will dissect the subtle yet critical differences in their physicochemical properties, spectroscopic signatures, and, most importantly, their reactivity in key synthetic transformations. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals to make informed strategic decisions in the design and execution of synthetic routes.
Physicochemical and Spectroscopic Properties: A Foundation for Synthesis
The seemingly minor shift in the positions of the bromo and hydroxymethyl substituents across the thiophene ring leads to distinct physical properties. These differences, particularly in melting points, can influence handling, purification, and storage conditions.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| (4-Bromothiophen-3-yl)methanol | 70260-05-8 | C₅H₅BrOS | 193.06 | Solid | 53-53.5 |
| (2-Bromothiophen-3-yl)methanol | 80649-76-5 | C₅H₅BrOS | 193.06 | - | - |
| (3-Bromothiophen-2-yl)methanol | 86100-35-6 | C₅H₅BrOS | 193.06 | - | - |
| (4-Bromothiophen-2-yl)methanol | 79757-77-0 | C₅H₅BrOS | 193.06 | - | - |
| (5-Bromothiophen-2-yl)methanol | 23809-51-0 | C₅H₅BrOS | 193.06 | - | 42-45 |
| (5-Bromothiophen-3-yl)methanol | 210710-61-7 | C₅H₅BrOS | 193.06 | - | - |
| (Note: Data for some isomers is not readily available in public sources and may require access to specialized databases.)[5][6][7][8] |
Spectroscopic Fingerprints
While a detailed analysis of each isomer is beyond the scope of this guide, key spectroscopic features are crucial for structural confirmation.
-
¹H NMR Spectroscopy : The aromatic region will display characteristic doublets or multiplets for the thiophene ring protons. The chemical shifts and coupling constants are highly dependent on the substitution pattern. The methylene protons of the -CH₂OH group will typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm. The hydroxyl proton itself is a broad singlet whose position is concentration-dependent.
-
Infrared (IR) Spectroscopy : All isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[9] A C=C stretching vibration for the aromatic thiophene ring is expected in the 1400-1600 cm⁻¹ region.[9]
Comparative Reactivity: The Synthetic Chemist's Crossroads
The synthetic utility of these isomers is dictated by the reactivity of the C-Br bond, which is profoundly influenced by its position (α vs. β to the sulfur atom) and the electronic effects of the hydroxymethyl group.
Figure 1. Structures of Bromothiophenemethanol Isomers.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction.[10] The key step, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, is generally faster for bromines located at the α-positions (C2 or C5) compared to the β-positions (C3 or C4).[11][12] This is attributed to the electronic properties of the thiophene ring, where the α-positions are more electron-deficient.[11]
-
High Reactivity Isomers : (2-Bromothiophen-3-yl)methanol, (5-Bromothiophen-2-yl)methanol), and (5-Bromothiophen-3-yl)methanol possess an α-bromine. They are expected to be the most reactive isomers in Suzuki couplings, often proceeding under milder conditions with standard catalysts like Pd(PPh₃)₄.[13]
-
Moderate to Low Reactivity Isomers : (4-Bromothiophen-3-yl)methanol, (3-Bromothiophen-2-yl)methanol), and (4-Bromothiophen-2-yl)methanol have a β-bromine. These isomers are less reactive and may require more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands), higher temperatures, or more active catalyst systems to achieve comparable yields.[11][14] The oxidative addition step is typically slower for these substrates.[11]
Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.
-
Setup : To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene isomer (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 eq).[13][15]
-
Solvent Addition : Add a degassed solvent mixture, for example, 1,4-dioxane and water (typically in a 4:1 ratio).[13]
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.[16]
Lithiation and Grignard Reagent Formation
Formation of an organometallic intermediate via metal-halogen exchange is another cornerstone transformation, creating a potent thienyl nucleophile.
-
Lithium-Halogen Exchange : This reaction is typically very fast, even at low temperatures (-78 °C). The thermodynamic stability of the resulting organolithium species is a key driver. 2-Lithiothiophene is generally more stable than 3-lithiothiophene, making the exchange at an α-bromine kinetically and thermodynamically favorable.[11] Therefore, isomers with an α-bromine will undergo this exchange more readily. For β-bromo isomers like (4-Bromothiophen-3-yl)methanol, the reaction is still feasible but may be slower.[17] It is crucial to perform this reaction at low temperatures to prevent side reactions or decomposition of the organolithium intermediate.[17]
-
Grignard Reagent Formation : The formation of a Grignard reagent from a bromothiophene and magnesium turnings can be challenging, particularly for the 3-bromo isomers.[18] The α-bromo isomers are generally more reactive. Activating the magnesium (e.g., with iodine or 1,2-dibromoethane) is often essential to initiate the reaction.[18] All glassware must be scrupulously dried, and anhydrous solvents must be used, as Grignard reagents are readily quenched by protic sources like water.[18][19]
Figure 3. Standard workflow for lithiation and electrophilic quench.
-
Setup : In an oven-dried, three-necked flask under an inert atmosphere, dissolve the bromothiophene isomer (1.0 eq) in anhydrous THF.[17]
-
Cooling : Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.[17]
-
Stirring : Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[17]
-
Electrophilic Quench : Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Warming : After the addition, allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature and stirring for an additional 1-3 hours.[17]
Applications in Drug Discovery and Materials Science
The choice of isomer is a strategic decision that dictates the final substitution pattern of the thiophene core. This is critical in drug discovery for conducting structure-activity relationship (SAR) studies, where precise positioning of functional groups can dramatically alter biological activity.[3] For instance, using (4-Bromothiophen-3-yl)methanol allows for the introduction of a substituent at the 4-position via cross-coupling, while the hydroxymethyl at the 3-position can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. In contrast, starting with (5-Bromothiophen-2-yl)methanol opens up synthetic vectors at the 2- and 5-positions, leading to a completely different class of derivatives.
In materials science, these building blocks are used to synthesize conjugated oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The regiochemistry of the linkages, controlled by the starting isomer, profoundly impacts the electronic and optical properties of the final material.
Conclusion
While all bromothiophenemethanol isomers are valuable synthetic intermediates, they are not interchangeable. A deep understanding of their relative reactivities is crucial for efficient and successful synthesis.
-
For rapid C-C bond formation via standard cross-coupling , isomers with an α-bromine, such as (5-Bromothiophen-2-yl)methanol, are the preferred choice due to their higher intrinsic reactivity.
-
For accessing substitution at the β-positions , isomers like (4-Bromothiophen-3-yl)methanol are essential, though they often necessitate more robust catalytic systems and optimized reaction conditions.
The causality is clear: the electronic nature of the thiophene ring dictates that α-positions are more reactive in both palladium-catalyzed couplings and metal-halogen exchange reactions. By carefully selecting the appropriate isomer, researchers can strategically navigate the synthetic landscape to achieve their desired molecular targets, whether for developing next-generation pharmaceuticals or advanced functional materials.
References
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McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. [Online] Available at: [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Online] Available at: [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
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A Comparative Guide to the Suzuki Coupling of (4-Bromothiophen-3-yl)methanol and (3-Bromothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of countless pharmaceutical agents and functional materials.[1][2] The inherent versatility of this palladium-catalyzed reaction allows for the coupling of a wide array of organoboron compounds with organic halides, tolerating a broad range of functional groups.[1][3]
This guide provides an in-depth comparative analysis of the Suzuki coupling reaction for two structurally isomeric building blocks: (4-Bromothiophen-3-yl)methanol and (3-Bromothiophen-2-yl)methanol. As valuable intermediates in drug discovery, the subtle differences in their structures can significantly influence their reactivity, the optimization of reaction conditions, and ultimately the efficiency of synthesizing target molecules. This document will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a clear comparison of their performance based on available scientific data.
Structural and Reactivity Analysis of Isomeric Bromothiophenylmethanols
The key to understanding the differential reactivity of (4-Bromothiophen-3-yl)methanol and (3-Bromothiophen-2-yl)methanol in Suzuki coupling lies in the electronic and steric environment of the carbon-bromine bond. The position of the bromine atom relative to the sulfur and the hydroxymethyl substituent dictates the ease of the crucial oxidative addition step in the catalytic cycle.
(3-Bromothiophen-2-yl)methanol places the bromine atom at the C3 position, adjacent to the sulfur atom. The C-Br bond at the 2- or 5-position of the thiophene ring is generally more activated towards oxidative addition due to the electron-withdrawing nature of the sulfur atom and the greater electrophilicity of these positions. However, the adjacent hydroxymethyl group at the C2 position can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst.
Conversely, (4-Bromothiophen-3-yl)methanol has the bromine at the C4 position. While still influenced by the thiophene ring's electronics, the C4 position is generally less reactive than the C2 or C5 positions in electrophilic substitutions and related cross-coupling reactions. The hydroxymethyl group at the C3 position is also in close proximity to the reaction center, which could influence the reaction through steric effects or by potential coordination with the catalyst.
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (4-Bromothiophen-3-yl)methanol: A Comparative Study of EI-MS and ESI-MS
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. (4-Bromothiophen-3-yl)methanol, a substituted thiophene derivative, presents an interesting case for mass spectrometric analysis due to the presence of a bromine atom, a sulfur-containing aromatic ring, and a primary alcohol functional group. This guide provides an in-depth, objective comparison of two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the analysis of this compound. We will delve into the causality behind experimental choices and present supporting data to illustrate the strengths and limitations of each method for structural elucidation.
Introduction to (4-Bromothiophen-3-yl)methanol
(4-Bromothiophen-3-yl)methanol (C₅H₅BrOS), with a molecular weight of 193.06 g/mol , is a building block in organic synthesis, potentially leading to novel therapeutic agents.[1][2] Its structure combines several features that influence its behavior in a mass spectrometer: a relatively volatile and thermally stable core, a bromine atom with two characteristic isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a sulfur atom, and a reactive hydroxyl group.[3][4] The choice of ionization technique is critical as it dictates the type and extent of fragmentation, which in turn determines the quality of structural information obtained.
Experimental Protocols
A self-validating system requires robust and reproducible experimental protocols. The following sections detail the methodologies for sample preparation and analysis using both EI-MS and ESI-MS.
Sample Preparation
For both techniques, the sample of (4-Bromothiophen-3-yl)methanol (purity ≥97%) is dissolved in a suitable solvent.
-
For EI-MS analysis (coupled with Gas Chromatography): A dilute solution (1 mg/mL) is prepared in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. This ensures efficient volatilization in the GC inlet without reacting with the analyte.
-
For ESI-MS analysis (via direct infusion or coupled with Liquid Chromatography): A stock solution (1 mg/mL) is prepared in methanol or acetonitrile. For direct infusion, this stock is further diluted to approximately 1-10 µg/mL with a 50:50 mixture of methanol and deionized water, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
Instrumentation and Analysis
The following are typical instrument parameters for the analysis of (4-Bromothiophen-3-yl)methanol.
1. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode[10][11]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow (N₂): 650 L/hr
-
Cone Gas Flow (N₂): 50 L/hr
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode
Results and Discussion: A Comparative Analysis
The choice between a "hard" ionization technique like EI and a "soft" ionization method like ESI has profound implications for the resulting mass spectrum.[6][11]
Electron Ionization (EI-MS): The Hard Fragmentation Approach
EI is a classic, highly reproducible technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5][8] This is particularly useful for structural elucidation of small, volatile molecules.[6]
Expected EI Mass Spectrum of (4-Bromothiophen-3-yl)methanol:
The EI spectrum is anticipated to show a distinct molecular ion peak cluster at m/z 192/194, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Due to the stable aromatic ring, this peak should be observable.[12] However, significant fragmentation is expected, providing a rich fingerprint of the molecule's structure.
Table 1: Predicted Key Ions in the EI-MS Spectrum of (4-Bromothiophen-3-yl)methanol
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Interpretation |
| 192/194 | [M]⁺˙ | Molecular Ion |
| 175/177 | [M-OH]⁺ | Loss of hydroxyl radical |
| 163/165 | [M-CH₂O]⁺ | Loss of formaldehyde |
| 113 | [M-Br]⁺ | Loss of bromine radical |
| 84 | [C₄H₄S]⁺˙ | Thiophene radical cation |
Fragmentation Pathway under Electron Ionization:
The high energy of EI leads to the formation of a radical cation, which then undergoes a series of fragmentation reactions.[3]
Caption: Predicted EI-MS fragmentation of (4-Bromothiophen-3-yl)methanol.
Electrospray Ionization (ESI-MS): The Soft Ionization Alternative
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[11][13] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of a compound.[10][11]
Expected ESI Mass Spectrum of (4-Bromothiophen-3-yl)methanol:
In positive ion mode, the ESI spectrum is expected to be dominated by the protonated molecular ion cluster at m/z 193/195. Due to the low energy of the ionization process, fragmentation will be minimal. Some in-source fragmentation might be observed, such as the loss of water.
Table 2: Predicted Key Ions in the ESI-MS Spectrum of (4-Bromothiophen-3-yl)methanol
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Interpretation |
| 193/195 | [M+H]⁺ | Protonated Molecular Ion |
| 175/177 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |
Fragmentation Pathway under Electrospray Ionization:
The gentle nature of ESI results in the formation of a protonated molecule, which is significantly more stable than the radical cation formed in EI.
Caption: Predicted ESI-MS fragmentation of (4-Bromothiophen-3-yl)methanol.
Comparison of EI-MS and ESI-MS for (4-Bromothiophen-3-yl)methanol Analysis
The choice between EI and ESI depends on the analytical goal.
Table 3: Comparative Summary of EI-MS and ESI-MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment[5] | High voltage applied to a liquid to create an aerosol[11] |
| Fragmentation | Extensive, "hard" ionization[6][7] | Minimal, "soft" ionization[11][13] |
| Molecular Ion | Often visible but can be weak or absent[8][9] | Strong protonated molecular ion ([M+H]⁺)[10] |
| Structural Information | Rich fragmentation pattern provides a structural fingerprint[5] | Limited structural information from a single MS scan |
| Analyte Requirements | Volatile and thermally stable[14] | Polar, can be thermally labile[15] |
| Coupling | Typically coupled with Gas Chromatography (GC)[16] | Typically coupled with Liquid Chromatography (LC)[15] |
| Primary Application | Structural elucidation of small molecules | Molecular weight determination |
Alternative and Complementary Techniques
For a comprehensive analysis, other mass spectrometry techniques can be employed:
-
Chemical Ionization (CI): A softer ionization technique than EI that can provide a more prominent molecular ion peak while still inducing some fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This would be invaluable in confirming the proposed fragment structures.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (or a fragment ion) and subjecting it to collision-induced dissociation, a detailed fragmentation pattern can be obtained, providing definitive structural information.[13]
Conclusion
Both Electron Ionization and Electrospray Ionization mass spectrometry are powerful tools for the analysis of (4-Bromothiophen-3-yl)methanol, each providing complementary information. EI-MS, with its extensive fragmentation, is invaluable for detailed structural elucidation and confirmation of the compound's identity through its characteristic fragmentation pattern. In contrast, ESI-MS provides a clear and unambiguous determination of the molecular weight with its dominant protonated molecular ion.
For researchers in drug development, a combined analytical approach is often the most effective. Initial screening with ESI-MS can rapidly confirm the molecular weight of synthesized compounds, while subsequent analysis by GC-EI-MS can provide the detailed structural verification necessary for regulatory submissions and further development. The choice of technique should always be guided by the specific analytical question at hand, and the insights provided in this guide will aid in making an informed decision.
References
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
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A Senior Application Scientist's Guide to the Analysis of (4-Bromothiophen-3-yl)methanol: A Comparative Study of HPLC and GC-MS Methods
Introduction
(4-Bromothiophen-3-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and organic electronic materials. Its purity and stability are paramount, necessitating robust and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Drawing from established chromatographic principles and field experience, this document moves beyond mere protocols. It delves into the causality behind methodological choices, offering a self-validating framework for researchers, quality control analysts, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Physicochemical Profile of (4-Bromothiophen-3-yl)methanol
Understanding the analyte's properties is the foundational step in method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₅H₅BrOS[1][2] | Provides the elemental composition. |
| Molecular Weight | ~193.06 g/mol | Influences volatility and mass spectrometric behavior. |
| Physical Form | Solid[1] | Requires dissolution in a suitable solvent for both HPLC and GC analysis. |
| Melting Point | 53-53.5 °C | Suggests moderate volatility; may be amenable to GC, but thermal stability is a concern. |
| Key Functional Groups | Hydroxyl (-OH), Thiophene Ring | The polar hydroxyl group can cause peak tailing in GC and dictates solubility for HPLC. The thiophene ring acts as a chromophore for UV detection in HPLC. |
The presence of the polar hydroxyl group and its solid state at room temperature immediately suggest that HPLC is a straightforward analytical choice.[3][4][5] Conversely, GC analysis, which requires the analyte to be volatile and thermally stable, may present challenges that require a specific workaround.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds, making it a prime candidate for the direct analysis of (4-Bromothiophen-3-yl)methanol.[5][6]
Methodology Rationale: The "Why" Behind the Parameters
-
Analytical Mode (Reversed-Phase): Reversed-phase (RP) chromatography is the logical choice. The analyte is moderately polar, allowing it to partition effectively between a nonpolar stationary phase (like C18) and a polar mobile phase. This interaction is the basis for its separation from nonpolar and highly polar impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering robust performance and excellent resolving power for a wide range of analytes. For this specific molecule, an alternative like a Phenyl-Hexyl phase could offer unique selectivity by promoting pi-pi interactions between the stationary phase's phenyl rings and the analyte's thiophene ring.[7]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is optimal. Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the organic solvent concentration decreases retention and elutes the compound. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It protonates residual silanols on the column packing, preventing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.
-
Detection (UV-Vis): The thiophene ring in (4-Bromothiophen-3-yl)methanol contains conjugated double bonds, making it a strong chromophore. A Diode Array Detector (DAD) or a standard UV-Vis detector set between 230-260 nm will provide excellent sensitivity and selectivity.
Experimental Protocol: HPLC-UV Analysis
-
Solvent Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter all mobile phases through a 0.45 µm membrane filter.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of (4-Bromothiophen-3-yl)methanol reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 25 µg/mL using the same diluent as the standards.
-
-
Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temp. | 30 °C | | Detector | DAD/UV at 245 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 10.0 | 90 | | | 12.0 | 90 | | | 12.1 | 30 | | | 15.0 | 30 |
Anticipated Performance Data
| Parameter | Expected Result |
| Retention Time | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers unparalleled identification capabilities, but its requirement for volatile and thermally stable analytes presents a hurdle for polar molecules like alcohols.[8][9] Direct injection of (4-Bromothiophen-3-yl)methanol would likely result in poor chromatography (broad, tailing peaks) and potential on-column degradation.
The Derivatization Imperative
To analyze an alcohol by GC effectively, we must first modify the problematic hydroxyl group through derivatization.[9] This chemical modification process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[8][9]
-
Causality (Why Derivatize?):
-
Increases Volatility: Replacing the hydrogen-bonding -OH group with a non-polar group (like a trimethylsilyl group) lowers the boiling point, allowing the compound to vaporize easily in the GC inlet.[9]
-
Improves Thermal Stability: The resulting ether derivative is less prone to degradation at the high temperatures of the GC inlet and column.[8]
-
Enhances Peak Shape: Eliminating the active hydrogen prevents unwanted interactions with the GC column, resulting in sharp, symmetrical peaks.[10]
-
-
Chosen Technique (Silylation): Silylation is a rapid and effective method where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[10]
Reaction: R-OH + BSTFA → R-O-TMS + Byproducts
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Recommended Setting Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, 1.0 mL/min constant flow Injection Mode Splitless, 1 µL Inlet Temp. 250 °C Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. MS Transfer Line 280 °C MS Source Temp. 230 °C Ionization Mode Electron Ionization (EI), 70 eV | Scan Range | 50 - 400 amu |
Anticipated Performance Data (for TMS-Derivative)
| Parameter | Expected Result |
| Retention Time | ~ 9.8 min |
| Key Mass Fragments (m/z) | Molecular ion (M+), M-15 (loss of CH₃), fragments related to the bromothiophene moiety. |
| LOD | < 0.1 µg/mL (in SIM mode) |
| LOQ | ~ 0.2 µg/mL (in SIM mode) |
| Identification | Confirmed by library match of the mass spectrum. |
Part 3: Comparative Analysis and Method Selection
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose."
| Feature | HPLC-UV | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent. Direct analysis of the native compound. | Good, but indirect. Requires chemical modification. |
| Sample Preparation | Simple. Dissolve and inject. | Complex. Multi-step derivatization required.[8] |
| Speed | Moderate (~15 min per run). | Slower overall due to the derivatization step, though the GC run itself can be fast. |
| Identification Power | Inferential. Based on retention time against a known standard. | Definitive. Mass spectrum provides a structural fingerprint.[3] |
| Quantification | Robust and Precise. Standard for purity and assay determination. | Excellent. Can use Selected Ion Monitoring (SIM) for high sensitivity and selectivity. |
| Primary Use Case | Routine QC, purity testing, stability studies, and quantification. | Structure confirmation, identification of unknown impurities, and trace-level analysis. |
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for choosing the appropriate technique based on the analytical objective.
Caption: Workflow for selecting between HPLC and GC-MS.
Core Strengths at a Glance
This diagram summarizes the key advantages that define each technique for this specific application.
Caption: Core advantages of each analytical technique.
Conclusion
For the routine analysis of (4-Bromothiophen-3-yl)methanol , particularly for purity assessment and quantification in a quality control environment, HPLC-UV is the superior method. Its primary advantages are the simplicity of sample preparation and the ability to analyze the compound directly without chemical modification.
GC-MS becomes the indispensable tool when the analytical goal shifts to definitive structural confirmation or the identification of unknown, volatile impurities. While the requirement for derivatization adds complexity to the workflow, the rich structural information provided by the mass spectrometer is unparalleled and justifies the additional effort for research, development, and troubleshooting applications.
References
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
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Derivatizing Compounds. (n.d.). Schimmelmann Research. Retrieved from [Link]
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Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020, July 26). ResearchGate. Retrieved from [Link]
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HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21). Aijiren. Retrieved from [Link]
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What Is Derivatization In GC-MS? (2025, August 14). Chemistry For Everyone - YouTube. Retrieved from [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager. Retrieved from [Link]
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GC/MS Studies on Alcohol Derivatization Procedures Applied to Lewisite 1. (n.d.). UPB Scientific Bulletin. Retrieved from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Hawach. Retrieved from [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved from [Link]
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(4-Bromothiophen-3-yl)methanol. (n.d.). Chemicalbridge. Retrieved from [Link]
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(4-bromothiophen-3-yl)methanol (C5H5BrOS). (n.d.). PubChem. Retrieved from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of (4-Bromothiophen-3-yl)methanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-Bromothiophen-3-yl)methanol (CAS No. 70260-05-8), a compound frequently utilized in pharmaceutical and chemical research. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment from potential hazards. This document is designed to provide clarity and operational guidance to researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of (4-Bromothiophen-3-yl)methanol
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway.
(4-Bromothiophen-3-yl)methanol is a brominated heterocyclic organic compound. Its hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the stringent handling and disposal protocols required.[1][2][3]
| Property | Identifier/Value | Source |
| CAS Number | 70260-05-8 | [2][3][4][5] |
| Molecular Formula | C5H5BrOS | [2][4][5] |
| Molecular Weight | 193.06 g/mol | [2][4] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Signal Word | Warning | [1][2][3] |
Hazard Statement Breakdown:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.[2][3]
-
H315: Causes skin irritation: Direct contact with the skin can lead to irritation.[1][3]
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant damage.[1][3]
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][3]
Furthermore, upon thermal decomposition, (4-Bromothiophen-3-yl)methanol can release hazardous substances such as carbon oxides, hydrogen bromide, and sulfur oxides.[1][3] This is a critical consideration for disposal, as improper treatment (e.g., incineration at inadequate temperatures) could lead to the release of these toxic byproducts.
Pre-Disposal: Immediate Safety and Handling
Proper disposal begins with safe handling during and after use. The following steps are mandatory to minimize exposure and prevent accidental releases.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The causality is clear: to prevent the chemical from coming into contact with the body through any route of exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[1][3]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. In cases of potential splashing, a face shield is also required.[1][3]
-
Skin and Body Protection: A lab coat is mandatory. Ensure all skin is covered.[3]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1][3]
Segregation of Waste
The principle of waste segregation is fundamental to safe and compliant chemical disposal. (4-Bromothiophen-3-yl)methanol is a halogenated organic compound due to the presence of bromine.[6] As such, it must be collected in a dedicated waste stream.
-
Do NOT mix with non-halogenated organic waste. Co-mingling can complicate the disposal process and may be a violation of hazardous waste regulations.
-
Do NOT mix with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases, to avoid potentially hazardous reactions.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the disposal of (4-Bromothiophen-3-yl)methanol. This procedure is designed to be self-validating, ensuring that each step logically follows from the established hazard profile and regulatory requirements.
Step 1: Container Selection and Labeling
-
Select a suitable waste container. The container must be chemically compatible with (4-Bromothiophen-3-yl)methanol and any solvent it may be dissolved in. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, leak-proof cap.[7]
-
Label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Bromothiophen-3-yl)methanol"
-
The approximate concentration and volume
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started
-
Step 2: Waste Accumulation
-
Transfer the waste into the labeled container. This should be done inside a chemical fume hood to control vapor exposure.
-
Securely close the container immediately after adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.[7]
-
Ensure secondary containment. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7]
Step 3: Arranging for Disposal
-
Do not dispose of (4-Bromothiophen-3-yl)methanol down the drain. This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.[8]
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online request to your Environmental Health and Safety (EHS) department.
-
Ensure all paperwork is completed accurately. This is crucial for maintaining a compliant waste management program.
Step 4: Final Disposal Method
Your institution's EHS department will work with a licensed hazardous waste disposal facility. The most common and appropriate disposal method for halogenated organic compounds like (4-Bromothiophen-3-yl)methanol is incineration .[6]
-
Why Incineration? High-temperature incineration in a specialized facility is necessary to ensure the complete destruction of the molecule. This process breaks the carbon-bromine and other chemical bonds, preventing the release of the original compound into the environment. The incinerators are equipped with scrubbers and other pollution control devices to manage the hazardous decomposition products, such as hydrogen bromide.[9]
The following diagram illustrates the decision-making workflow for the disposal of (4-Bromothiophen-3-yl)methanol.
Caption: Disposal workflow for (4-Bromothiophen-3-yl)methanol.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the area immediately. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
Regulatory Framework
The disposal of (4-Bromothiophen-3-yl)methanol is governed by regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a laboratory setting.[10][11] Key tenets of these regulations include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.
-
Container Management: Containers must be kept closed, in good condition, and compatible with their contents.
-
Time Limits: There are limits on how long waste can be accumulated in a laboratory before it must be moved to a central storage area or removed by a licensed disposal company.[11]
By following the procedures outlined in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with these critical federal regulations.
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Navigating the Safe Handling of (4-Bromothiophen-3-yl)methanol: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized reagents like (4-Bromothiophen-3-yl)methanol (CAS No: 70260-05-8) demands a meticulous and informed approach. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-proven insights. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the validity of experimental outcomes.
Hazard Identification and Risk Assessment
(4-Bromothiophen-3-yl)methanol is classified as a hazardous substance, and a thorough understanding of its potential risks is the foundation of safe handling. The primary hazards associated with this compound are:
-
Acute Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation : Causes skin irritation, which may manifest as redness, itching, or inflammation.[1][2]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation, potentially leading to redness, pain, and damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
Given these hazards, a comprehensive risk assessment should be conducted before any handling of the material. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential to minimize exposure to (4-Bromothiophen-3-yl)methanol.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4] All manipulations of (4-Bromothiophen-3-yl)methanol, especially when handling the solid to avoid dust generation or when working with solutions to prevent aerosolization, should be performed within a fume hood to minimize inhalation exposure.[4] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. Additionally, an eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling (4-Bromothiophen-3-yl)methanol:
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended for splash hazards.[2][7] | Protects against direct contact with the eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as the compound is harmful and causes skin irritation.[1][2] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.[7] Change gloves immediately if they become contaminated.[8] |
| Body Protection | A flame-retardant lab coat, fully buttoned.[7] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter may be necessary if working outside a fume hood or if there is a risk of generating dust or aerosols.[4] | Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[1][2] |
Safe Handling and Operational Workflow
A systematic approach to the handling of (4-Bromothiophen-3-yl)methanol is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for (4-Bromothiophen-3-yl)methanol.[2]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the chemical fume hood is on and working correctly. Clear the workspace of any unnecessary items.
Handling
-
Avoid Dust and Aerosol Formation: When handling the solid material, do so carefully to minimize the generation of dust.[4] If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Portioning and Weighing: All weighing and transferring of the compound should be conducted within a chemical fume hood.
-
Container Management: Keep the container of (4-Bromothiophen-3-yl)methanol tightly closed when not in use.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4][5] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2][4]
Storage
Store (4-Bromothiophen-3-yl)methanol in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] The recommended long-term storage temperature is 2-8°C.[2][9] The storage area should be secure, and the container should be kept tightly closed.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][2][3] Seek immediate medical attention.[1][2][8] |
In case of a spill, evacuate the area and remove all sources of ignition.[2][3] Wearing appropriate PPE, contain the spill using an inert absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
Disposal Plan
All waste contaminated with (4-Bromothiophen-3-yl)methanol, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2]
-
Waste Segregation: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.
-
Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2][4] Do not dispose of down the drain.[2]
By adhering to these guidelines, researchers can confidently and safely handle (4-Bromothiophen-3-yl)methanol, fostering a secure and productive research environment.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]
-
Momentive. (2019). Safety Data Sheet. Retrieved from [Link]
-
Methanex Corporation. (n.d.). Safety Data Sheets. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Methanol Institute. (n.d.). Precautions for Loading, Unloading, Transport and Storage of Methanol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methanol. Retrieved from [Link]
-
Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 70260-05-8|(4-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
